PAMP-12 (unmodified) (TFA)
Description
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Structure
2D Structure
Properties
Molecular Formula |
C79H119F3N24O17 |
|---|---|
Molecular Weight |
1733.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C77H118N24O15.C2HF3O2/c1-43(2)35-58(71(111)101-62(42-102)74(114)96-57(75(115)116)29-18-34-88-77(85)86)97-64(104)44(3)91-70(110)59(37-46-40-89-51-23-9-7-21-48(46)51)98-69(109)55(27-13-16-32-80)95-73(113)61(39-63(82)103)100-72(112)60(38-47-41-90-52-24-10-8-22-49(47)52)99-68(108)54(26-12-15-31-79)94-66(106)53(25-11-14-30-78)93-67(107)56(28-17-33-87-76(83)84)92-65(105)50(81)36-45-19-5-4-6-20-45;3-2(4,5)1(6)7/h4-10,19-24,40-41,43-44,50,53-62,89-90,102H,11-18,25-39,42,78-81H2,1-3H3,(H2,82,103)(H,91,110)(H,92,105)(H,93,107)(H,94,106)(H,95,113)(H,96,114)(H,97,104)(H,98,109)(H,99,108)(H,100,112)(H,101,111)(H,115,116)(H4,83,84,87)(H4,85,86,88);(H,6,7)/t44-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-;/m0./s1 |
InChI Key |
QPPYEVSKIREIBH-DRWCHAHRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
PAMP-12: An In-Depth Technical Guide to In Vivo Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proadrenomedullin N-terminal 20 peptide (PAMP)-12, the C-terminal 12-amino acid fragment of PAMP-20 (residues 9-20), is emerging as a pleiotropic signaling peptide with significant in vivo biological activities. This technical guide provides a comprehensive overview of the current understanding of PAMP-12's in vivo functions, with a primary focus on its cardiovascular effects and its interactions with key cellular receptors. While in vitro studies suggest potential antimicrobial properties, in vivo evidence remains to be established. This document details the known signaling pathways, summarizes available quantitative data, and provides detailed experimental methodologies for key cited experiments to support further research and drug development efforts in this area.
Core Biological Functions of PAMP-12 in vivo
PAMP-12's primary and most well-documented in vivo function is its ability to induce vasodepression, leading to a decrease in systemic arterial blood pressure. This hypotensive effect has been observed in animal models, including rats and cats.[1] The peptide's biological activities are predominantly mediated through its interaction with the Mas-related G-protein-coupled receptor member X2 (MrgX2), and its availability is modulated by the atypical chemokine receptor 3 (ACKR3).
Cardiovascular Effects
Intravenous administration of PAMP-12 results in a dose-dependent decrease in mean arterial pressure.[2] The vasodepressor response to PAMP-12 is reported to be less potent than that of the full-length PAMP-20 and adrenomedullin (ADM).[1]
Table 1: Summary of in vivo Cardiovascular Effects of PAMP-12
| Parameter | Species | Effect | Potency Comparison | Reference |
| Mean Arterial Pressure | Rat | Decrease | Less potent than PAMP-20 and ADM | [1] |
| Mean Arterial Pressure | Cat | Decrease | Less potent than PAMP-20 and ADM | [1] |
Antimicrobial and Metabolic Functions: A Research Gap
While in vitro studies have demonstrated that PAMP-12 possesses antimicrobial activity, particularly against Gram-negative bacteria, there is currently a lack of published in vivo studies to substantiate these findings in animal models of infection. The proposed in vitro mechanism involves intracellular action, including binding to bacterial DNA, rather than membrane disruption.
Similarly, there is no direct in vivo evidence to date describing a definitive role for PAMP-12 in systemic metabolic regulation. Further research is required to explore these potential in vivo functions.
Receptor Interactions and Signaling Pathways
PAMP-12 exerts its cellular effects primarily through two distinct receptors, MrgX2 and ACKR3, which have contrasting downstream signaling consequences.
MrgX2: The Primary Effector Receptor
PAMP-12 is a potent agonist of MrgX2, a receptor predominantly expressed on mast cells.[3][4] Activation of MrgX2 is the principal mechanism by which PAMP-12 induces mast cell degranulation and the subsequent release of inflammatory mediators such as histamine. This signaling cascade is crucial for the peptide's role in pseudo-allergic reactions and neurogenic inflammation.[3][4]
The activation of MrgX2 by PAMP-12 initiates a dual signaling cascade involving both Gq/11 and Gi proteins.[5] This leads to the activation of Phospholipase C (PLC), which in turn results in the mobilization of intracellular calcium.[6] Concurrently, the PI3K/AKT and MAPK signaling pathways are also activated.[4][6]
References
- 1. Proadrenomedullin NH2-terminal peptide (PAMP)(12-20) has vasodepressor activity in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoxetine - Wikipedia [en.wikipedia.org]
- 3. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Role of PAMP-12 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin N-terminal 12 (PAMP-12), a 12-amino acid peptide derived from the post-translational processing of proadrenomedullin, is emerging as a significant modulator of the innate immune system.[1] This technical guide provides an in-depth analysis of the multifaceted roles of PAMP-12, detailing its interactions with cellular receptors, the signaling pathways it activates, and its direct antimicrobial activities. The information presented herein is intended to support further research and therapeutic development targeting the innate immune response.
Core Functions of PAMP-12 in Innate Immunity
PAMP-12 exerts its influence on the innate immune system through two primary mechanisms: direct antimicrobial activity and receptor-mediated modulation of immune cell function.
Antimicrobial Properties
PAMP-12 exhibits broad-spectrum antimicrobial activity against a range of pathogens.[2] Its cationic and amphipathic nature allows it to interact with and disrupt microbial cell membranes, a hallmark of many antimicrobial peptides (AMPs). While the precise mechanism is not fully elucidated, it is believed to involve membrane permeabilization, leading to leakage of cellular contents and microbial death.[2]
Immune Cell Modulation
PAMP-12 acts as a signaling molecule by binding to specific G protein-coupled receptors (GPCRs) on the surface of various immune cells, most notably mast cells. This interaction triggers intracellular signaling cascades that lead to cellular activation, degranulation, and the release of a plethora of inflammatory mediators, including cytokines and chemokines.[1][3]
Quantitative Data on PAMP-12 Activity
The biological activity of PAMP-12 has been quantified in various experimental systems. The following tables summarize key quantitative data related to its receptor activation and antimicrobial efficacy.
| Parameter | Receptor | Cell Line | Value | Reference |
| EC50 | MRGPRX2 | HEK293 | 57.2 nM | |
| EC50 | ACKR3 | HEK293 | 839 nM | [3] |
Table 1: Receptor Activation by PAMP-12. EC50 (half-maximal effective concentration) values indicate the concentration of PAMP-12 required to elicit 50% of the maximal response in receptor activation assays.
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | >128 | [4] |
| Escherichia coli | ATCC 25922 | 64 - 128 | [5] |
| Pseudomonas aeruginosa | ATCC 27853 | 125 | [6] |
Table 2: Antimicrobial Activity of PAMP-12. Minimum Inhibitory Concentration (MIC) is the lowest concentration of PAMP-12 that prevents visible growth of a microorganism.
| Cell Line | PAMP-12 Concentration (µM) | β-Hexosaminidase Release (%) | Reference |
| LAD2 | 10 | 69 ± 1 | [1] |
Table 3: Mast Cell Degranulation induced by PAMP-12. β-Hexosaminidase is a marker for mast cell degranulation. The data represents the percentage of total cellular β-hexosaminidase released upon stimulation.
Signaling Pathways of PAMP-12
PAMP-12 activates distinct signaling pathways through its interaction with two primary receptors: Mas-related G protein-coupled receptor X2 (MrgX2) and Atypical Chemokine Receptor 3 (ACKR3).
MrgX2 Signaling Pathway
Activation of MrgX2 by PAMP-12 on mast cells leads to the coupling of heterotrimeric G proteins, specifically of the Gαq/11 and Gαi/o families. This initiates a signaling cascade involving:
-
Phospholipase C (PLC) Activation: Gαq/11 activation leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.
-
Protein Kinase C (PKC) Activation: DAG and elevated intracellular calcium levels synergistically activate PKC.
-
MAPK and PI3K/AKT Pathways: Downstream of G protein activation, the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways are also activated.
Collectively, these signaling events culminate in mast cell degranulation and the transcription and release of pro-inflammatory cytokines and chemokines.
ACKR3 Signaling Pathway
In contrast to the classical signaling initiated through MrgX2, the interaction of PAMP-12 with ACKR3 does not lead to G protein activation and subsequent calcium mobilization.[3][7] Instead, ACKR3 functions primarily as a scavenger receptor, internalizing PAMP-12 and thereby regulating its extracellular concentration. The key steps in this pathway are:
-
β-Arrestin Recruitment: Upon PAMP-12 binding, ACKR3 undergoes a conformational change that promotes the recruitment of β-arrestin to the intracellular domains of the receptor.[3][7]
-
Receptor Internalization: The ACKR3/β-arrestin complex is then internalized into the cell via endocytosis.
-
Ligand Sequestration: This process effectively removes PAMP-12 from the extracellular environment, a mechanism that may serve to dampen or spatially restrict PAMP-12-mediated inflammation.
Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to characterize the function of PAMP-12.
Antimicrobial Susceptibility Testing
The antimicrobial activity of PAMP-12 is typically assessed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
Workflow:
-
Bacterial Culture: A pure culture of the test microorganism is grown to a logarithmic phase in a suitable broth medium.
-
Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of PAMP-12: PAMP-12 is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of PAMP-12 that completely inhibits visible bacterial growth.
Calcium Mobilization Assay
The ability of PAMP-12 to induce intracellular calcium release is a key indicator of MrgX2 activation and is measured using a fluorescent calcium-sensitive dye.
Workflow:
-
Cell Culture: Cells expressing MrgX2 (e.g., HEK293-MrgX2 or LAD2 mast cells) are cultured to an appropriate density.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.
-
PAMP-12 Addition: PAMP-12 at various concentrations is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is plotted against the PAMP-12 concentration to determine the EC50.
β-Arrestin Recruitment Assay
The recruitment of β-arrestin to ACKR3 is a hallmark of its activation by PAMP-12 and can be measured using various reporter systems, such as enzyme fragment complementation (EFC).
Workflow:
-
Cell Line: A cell line co-expressing ACKR3 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor) is used.
-
Cell Plating: Cells are plated in a microtiter plate and incubated.
-
PAMP-12 Stimulation: Cells are stimulated with varying concentrations of PAMP-12.
-
Detection Reagent Addition: A substrate for the complemented enzyme is added.
-
Signal Measurement: The resulting chemiluminescent or fluorescent signal is measured. An increase in signal indicates the recruitment of β-arrestin to ACKR3.
-
Data Analysis: The signal is plotted against the PAMP-12 concentration to determine the EC50.
Conclusion and Future Directions
PAMP-12 is a pleiotropic peptide with a significant and complex role in the innate immune system. Its ability to directly kill pathogens and to modulate the activity of key immune cells, such as mast cells, through distinct receptor-mediated signaling pathways, positions it as a critical component of the host's first-line defense. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals.
Future research should focus on further elucidating the in vivo relevance of the PAMP-12/MrgX2 and PAMP-12/ACKR3 axes in various inflammatory and infectious disease models. A more comprehensive understanding of the full spectrum of cytokines and chemokines induced by PAMP-12 in different immune cell types is also warranted. Such studies will be instrumental in harnessing the therapeutic potential of PAMP-12 and its signaling pathways for the development of novel immunomodulatory and antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Peptides against Multidrug-Resistant Pseudomonas aeruginosa Biofilm from Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of the antimicrobial peptide L12 against multidrug‑resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Antimicrobial Peptide (PA-13) on Escherichia coli Carrying Antibiotic-Resistant Genes Isolated from Boar Semen [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the PAMP-12 Signaling Pathway via MRGPRX2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin N-terminal 12-amino acid peptide (PAMP-12) is an endogenous peptide that has been identified as a potent agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3][4] This receptor is primarily expressed on mast cells and sensory neurons and has emerged as a key player in non-IgE-mediated hypersensitivity reactions, neurogenic inflammation, and pruritus.[5][6] Activation of MRGPRX2 by PAMP-12 triggers a cascade of intracellular signaling events, culminating in mast cell degranulation and the release of a host of inflammatory mediators.[7][8] Understanding the intricacies of the PAMP-12/MRGPRX2 signaling pathway is therefore of paramount importance for the development of novel therapeutics targeting a range of inflammatory and allergic diseases.
This technical guide provides a comprehensive overview of the PAMP-12 signaling pathway through MRGPRX2, including detailed experimental protocols, quantitative data, and visual representations of the key molecular events.
PAMP-12 and MRGPRX2 Interaction
PAMP-12, with the amino acid sequence FRKKWNKWALSR, is a potent agonist for MRGPRX2.[1] The interaction is characterized by a high affinity, with reported half-maximal effective concentration (EC50) values typically in the nanomolar range.
Quantitative Data: PAMP-12 and other MRGPRX2 Ligand Affinities
| Ligand | Cell Type | Assay | EC50 (nM) | Reference(s) |
| PAMP-12 (human, porcine) | MRGPRX2-transfected cells | Calcium Mobilization | 57.2 | [1] |
| PAMP-12 (unmodified) | MRGPRX2 (MrgX2) expressing cells | Not Specified | 20-50 | [2][3][4] |
| Substance P | MRGPRX2-expressing cells | Calcium Mobilization | ~152 | [7] |
| Cortistatin-14 | MRGPRX2-expressing cells | Calcium Mobilization | ~25 | [9] |
| ZINC3573 (synthetic agonist) | MRGPRX2 Tet-On cells | Calcium Mobilization | Not Specified | [7] |
| Icatibant | MRGPRX2-expressing cells | β-hexosaminidase release | Not Specified | [9] |
The PAMP-12/MRGPRX2 Signaling Cascade
Upon binding of PAMP-12, MRGPRX2 undergoes a conformational change that initiates a series of downstream signaling events. This cascade is primarily mediated through the activation of heterotrimeric G proteins, leading to the mobilization of intracellular calcium and the activation of key protein kinase pathways.[10][11][12]
G-Protein Coupling
MRGPRX2 couples to both Gαi and Gαq proteins.[11][12]
-
Gαq activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Gαi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Calcium Mobilization
The IP3 generated by PLC activity binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This initial calcium transient is often followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels.[13]
Protein Kinase Activation
The elevation of intracellular calcium and the production of DAG lead to the activation of several key protein kinase cascades:
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: DAG directly activates Protein Kinase C (PKC), which phosphorylates a multitude of downstream targets involved in cellular activation.[14]
-
Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: MRGPRX2 activation also leads to the stimulation of the PI3K/Akt signaling pathway, which is crucial for mast cell degranulation.[15]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways, including Extracellular signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK), are also activated downstream of MRGPRX2 and play a role in cytokine production.[16]
Role of β-Arrestin
PAMP-12 is considered a "balanced agonist," meaning it activates both G-protein-dependent signaling and β-arrestin-mediated pathways.[3][7] β-arrestin recruitment to the activated receptor leads to its internalization and desensitization, thereby modulating the duration and intensity of the signal.[3][10]
Experimental Protocols
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in MRGPRX2-expressing cells (e.g., HEK293-MRGPRX2 or LAD2 cells) upon stimulation with PAMP-12 using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.[14][17]
Materials:
-
HEK293 cells stably expressing MRGPRX2 (HEK-MRGPRX2) or LAD2 human mast cell line.
-
Culture medium (e.g., DMEM for HEK293, StemPro-34 for LAD2) with appropriate supplements.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Fura-2 AM or Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
PAMP-12 peptide.
-
96-well black-walled, clear-bottom microplate.
-
Fluorescence microplate reader or fluorescence microscope equipped for calcium imaging.
Procedure:
-
Cell Seeding: Seed HEK-MRGPRX2 or LAD2 cells into a 96-well black-walled, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) or Fluo-4 AM (typically 1-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Add fresh HBSS to each well and measure the baseline fluorescence for a few minutes using the fluorescence plate reader or microscope.
-
For Fura-2, measure the ratio of fluorescence emission at ~510 nm following excitation at 340 nm and 380 nm.
-
For Fluo-4, measure fluorescence emission at ~525 nm following excitation at ~488 nm.
-
-
Stimulation: Add PAMP-12 at various concentrations to the wells.
-
Data Acquisition: Immediately begin recording the fluorescence signal for several minutes to capture the calcium transient.
-
Data Analysis:
-
For Fura-2, calculate the ratio of the 340/380 nm excitation fluorescence.
-
For Fluo-4, express the data as the change in fluorescence (ΔF) over the baseline fluorescence (F0), i.e., ΔF/F0.
-
Plot the peak response against the log of the PAMP-12 concentration to determine the EC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions. | Semantic Scholar [semanticscholar.org]
- 5. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells [mdpi.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cortistatin-14 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Proteomic Approaches to Investigate Regulated Trafficking and Signaling of G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 16. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
endogenous function of proadrenomedullin N-terminal 12 peptide
An In-depth Technical Guide on the Endogenous Function of Proadrenomedullin N-Terminal 12 Peptide (PAMP-12)
Executive Summary
Proadrenomedullin N-terminal 12 peptide (PAMP-12) is a biologically active peptide derived from the post-translational processing of proadrenomedullin, the same precursor as adrenomedullin (ADM). PAMP-12, corresponding to amino acids 9-20 of the longer proadrenomedullin N-terminal 20 peptide (PAMP), has emerged as a pleiotropic molecule with distinct physiological roles.[1][2] Its primary functions include potent antimicrobial activity, cardiovascular modulation through hypotensive effects, and regulation of adrenal gland secretions.[3][4] These effects are mediated through complex interactions with at least two distinct receptor systems: the G-protein coupled receptor MrgX2, which initiates classical signaling cascades, and the atypical chemokine receptor ACKR3, which acts as a non-signaling scavenger receptor to regulate PAMP-12 availability.[1][5] This document provides a comprehensive overview of the endogenous functions of PAMP-12, its receptor pharmacology, signaling pathways, and the experimental methodologies used to elucidate its roles.
Receptor Interactions and Signaling Pathways
PAMP-12 exerts its biological effects through at least two distinct cell surface receptors, leading to divergent downstream outcomes.
The Primary Signaling Receptor: Mas-related G-protein coupled receptor member X2 (MrgX2)
The principal signaling receptor for PAMP-12 is MrgX2 (also known as MRGPRX2).[1] PAMP-12 is a potent endogenous agonist for this receptor.[2] Activation of MrgX2 by PAMP-12 initiates classical G-protein-mediated signaling. Studies have shown that ligand binding leads to the interaction and activation of G proteins, including members of the Gi and Gq families, which in turn modulate downstream effectors to elicit a cellular response.[5]
The Scavenger Receptor: Atypical Chemokine Receptor 3 (ACKR3/CXCR7)
In addition to MrgX2, PAMP-12 is a potent ligand for ACKR3, an atypical chemokine receptor.[1][6] Unlike MrgX2, ACKR3 functions as a non-signaling scavenger or decoy receptor for PAMP-12.[5] Upon binding PAMP-12, ACKR3 recruits β-arrestin and undergoes rapid internalization.[1][5] This process effectively removes PAMP-12 from the extracellular space, thereby regulating its availability for the signaling receptor, MrgX2.[6] Critically, the PAMP-12-ACKR3 interaction does not induce classical G-protein signaling or ERK phosphorylation, highlighting its primary role in ligand sequestration rather than signal transduction.[1][5][6]
Endogenous Physiological Functions
PAMP-12 is involved in several key physiological processes, ranging from host defense to cardiovascular and endocrine regulation.
Antimicrobial Activity
PAMP-12 exhibits potent antimicrobial properties against a range of standard bacterial strains, including both gram-negative and gram-positive bacteria.[3] Its C-terminal region appears to be particularly important for this function. Interestingly, the mechanism of action does not seem to involve direct permeabilization of the microbial cell membrane, a common mechanism for many antimicrobial peptides.[3] This suggests an alternative, potentially intracellular, target for its bactericidal or bacteriostatic effects.
Cardiovascular Regulation
One of the well-documented effects of the parent peptide, PAMP, is its hypotensive action.[3][4] This blood pressure-lowering effect is understood to be mediated, at least in part, through the suppression of the sympathetic nervous system.[7] PAMP can inhibit norepinephrine release from sympathetic nerve endings, leading to vasodilation.[7]
Adrenal Gland Modulation
PAMP peptides play a significant role in regulating the function of the adrenal gland. Specific binding sites for PAMP have been identified in both the adrenal cortex (zona glomerulosa) and the adrenal medulla.[4] PAMP has been shown to inhibit the secretion of aldosterone from zona glomerulosa cells and catecholamines from the adrenal medulla in a concentration-dependent manner.[4] This inhibitory effect is specifically targeted at Ca²⁺-dependent secretion pathways.[4]
Quantitative Data
The following tables summarize key quantitative parameters related to PAMP-12's biological activity.
Table 1: Receptor Binding and Activation Potency
| Parameter | Receptor | Value | Species | Reference |
|---|---|---|---|---|
| EC₅₀ | MrgX2 (MRGPRX2) | 57.2 nM | Human | [2] |
| Potency | ACKR3 | High-nanomolar range | Human |[1][5] |
Table 2: Antimicrobial Activity
| Parameter | Bacterial Class | Value (MIC) | Reference |
|---|
| Minimum Inhibitory Concentration | Standard bacterial strains | 4–32 μM |[3] |
Key Experimental Protocols
The characterization of PAMP-12 function relies on a variety of specialized in vitro and in vivo assays.
Protocol: Receptor Signaling Analysis via Nanoluciferase Reporter Assay
This protocol is adapted from methodologies used to determine that ACKR3 does not induce classical signaling in response to PAMP-12.[1]
-
Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. Cells are co-transfected with a pcDNA3.1 plasmid encoding the receptor of interest (e.g., ACKR3 or MrgX2) and a nanoluciferase reporter plasmid (e.g., pNanoLuc/SRE for the MAPK/ERK pathway or pNanoLuc/NFAT-RE for calcium-dependent pathways).
-
Cell Seeding: 24 hours post-transfection, cells are seeded into 96-well plates at a density of approximately 20,000 cells per well.
-
Peptide Stimulation: Cells are serum-starved for 4-6 hours, after which they are stimulated with varying concentrations of PAMP-12 for a defined period (e.g., 6 hours).
-
Lysis and Luminescence Reading: The Nano-Glo Luciferase Assay System reagent is added to the wells to lyse the cells and provide the substrate for the nanoluciferase enzyme.
-
Data Analysis: Luminescence is measured using a plate reader. The results are expressed as a percentage of the response to a known positive control (e.g., a potent activator of the specific pathway). Dose-response curves are generated to determine EC₅₀ values.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)
This is a standard protocol to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.[3][8]
-
Peptide Preparation: PAMP-12 is solubilized in a sterile, non-bacteriostatic solvent (e.g., sterile water) to create a high-concentration stock solution.
-
Bacterial Inoculum Preparation: A colony of the test bacterium is grown in cation-adjusted Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10⁵ CFU/mL.
-
Serial Dilution: The PAMP-12 stock solution is serially diluted two-fold across the wells of a 96-well microtiter plate using MHB, creating a range of concentrations.
-
Inoculation: The standardized bacterial inoculum is added to each well containing the diluted peptide. Control wells (no peptide, no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of PAMP-12 that completely inhibits visible growth of the bacterium, as determined by visual inspection or by measuring optical density at 600 nm.
References
- 1. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAMP-12 (human, porcine) | MRGPRX2 Agonist | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. core.ac.uk [core.ac.uk]
- 8. Characterization of Antimicrobial Activities of Bifidobacterium lactis BB-12 and Their Inhibitory Effect Against Some Foodborne Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of PAMP-12: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PAMP-12 is a 12-amino-acid, C-terminally amidated peptide (Sequence: FRKKWNKWALSR-NH₂) derived from the proteolytic processing of proadrenomedullin N-terminal 20 peptide (PAMP-20). First identified in porcine adrenal medulla, it is now recognized as a major biologically active form of PAMP. Initial characterization has revealed its multifaceted nature, acting as a potent hypotensive agent, an agonist for multiple G-protein coupled receptors (GPCRs), and a novel antimicrobial peptide with an intracellular mechanism of action. This document provides a comprehensive overview of the discovery of PAMP-12, its key biological functions, and the detailed experimental protocols used in its initial characterization.
Discovery and Identification
PAMP-12 was originally discovered during the characterization of immunoreactive PAMP in porcine tissues. Researchers utilized a radioimmunoassay (RIA) specific to the C-terminal region of PAMP-20 to screen tissue extracts. High concentrations of immunoreactivity were found in the adrenal medulla. Subsequent purification of these extracts using reversed-phase high-performance liquid chromatography (RP-HPLC) revealed two distinct peaks. While one peak corresponded to the full-length PAMP-20, an earlier-eluting, unknown peak was also prominent. This unknown peptide was purified to homogeneity, and its complete amino acid sequence was determined to be PAMP(9-20) with a C-terminal amide structure, which was subsequently named PAMP-12.[1] In vivo studies confirmed its biological relevance, demonstrating a dose-dependent hypotensive effect in rats comparable to that of PAMP-20.[1]
Experimental Workflow: Discovery of PAMP-12
Caption: Workflow for the discovery of PAMP-12 from porcine tissue.
Biological Characterization & Quantitative Data
Initial studies have characterized PAMP-12 as a versatile signaling molecule with distinct activities, including receptor activation and antimicrobial effects.
Receptor Binding and Activation
PAMP-12 is a known agonist for two different GPCRs, leading to distinct downstream signaling events.
-
Mas-related G-protein-coupled receptor member X2 (MrgX2): PAMP-12 is a potent agonist of MrgX2, a receptor primarily expressed on mast cells. Activation of this receptor leads to classical G-protein signaling, resulting in intracellular calcium mobilization and mast cell degranulation.
-
Atypical Chemokine Receptor 3 (ACKR3/CXCR7): PAMP-12 also binds to ACKR3. However, instead of initiating G-protein signaling, this interaction primarily triggers β-arrestin recruitment and subsequent internalization of the peptide. This suggests ACKR3 functions as a scavenger receptor, regulating the local concentration and availability of PAMP-12 for its signaling receptor, MrgX2.
Table 1: Receptor Activation Data for PAMP-12
| Receptor | Assay Type | Measured Parameter | Value (EC₅₀) |
| MrgX2 | Calcium Mobilization | Potency | 57.2 nM |
| ACKR3 | β-Arrestin-2 Recruitment | Potency | 839 nM |
Antimicrobial Properties
PAMP-12 exhibits potent antimicrobial activity against a range of bacterial strains. Notably, it is characterized by its high selectivity for microbial cells, showing no hemolytic activity against human red blood cells at high concentrations. Its mechanism of action is distinct from many membrane-disrupting antimicrobial peptides; it penetrates the bacterial cell and is believed to exert its effects by binding to intracellular targets, such as DNA.
Table 2: Antimicrobial Activity of PAMP-12
| Activity Metric | Organism Type | Result |
| Minimum Inhibitory Conc. (MIC) | Standard Bacterial Strains | 4–32 µM |
| Hemolytic Activity (HC₅₀) | Human Red Blood Cells | > 256 µM (non-hemolytic) |
| Mechanism of Action | Bacteria | Intracellular (DNA binding) |
Signaling Pathways
The dual receptor specificity of PAMP-12 results in two distinct signaling outcomes.
Caption: Dual signaling and scavenging pathways of PAMP-12.
Detailed Experimental Protocols
The following protocols are generalized summaries based on standard methodologies employed in the initial characterization of PAMP-12 and similar peptides.
Peptide Synthesis and Purification
-
Method: Fmoc Solid-Phase Peptide Synthesis (SPPS).
-
Protocol:
-
Resin Selection: Use a Rink Amide resin to yield a C-terminally amidated peptide.
-
Synthesis Cycle:
-
Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using 20% piperidine in dimethylformamide (DMF) for 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.
-
Coupling: Activate the next Fmoc-protected amino acid (3-5 equivalents) using a coupling agent (e.g., HATU or DCC/HOBt) in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
-
Repeat: Repeat the deprotection, washing, and coupling cycle for each amino acid in the sequence (R-S-L-A-W-K-N-W-K-K-R-F).
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet. Purify the peptide using reversed-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Verification: Confirm the identity and purity of the final product using mass spectrometry.
-
Receptor Activation: Calcium Mobilization Assay
-
Method: Fluorescence-based intracellular calcium measurement.
-
Protocol:
-
Cell Culture: Plate HEK293 cells stably or transiently expressing the MrgX2 receptor in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove excess dye.
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation). Measure the baseline fluorescence for 15-30 seconds.
-
Stimulation: Add varying concentrations of PAMP-12 to the wells and immediately begin kinetic fluorescence readings for 2-3 minutes.
-
Analysis: Calculate the change in fluorescence over baseline. Plot the peak response against the logarithm of the PAMP-12 concentration to determine the EC₅₀ value.
-
Receptor Regulation: β-Arrestin Recruitment Assay
-
Method: NanoLuc® Binary Technology (NanoBiT) or Bioluminescence Resonance Energy Transfer (BRET).
-
Protocol:
-
Cell Culture: Co-transfect HEK293 cells with plasmids encoding the ACKR3 receptor and a β-arrestin-NanoBiT/BRET fusion protein. Plate the cells in a 96-well white plate.
-
Assay Preparation: Replace the culture medium with an assay buffer (e.g., Opti-MEM).
-
Substrate Addition: Add the NanoLuc substrate (e.g., furimazine) to all wells and incubate for a short period.
-
Measurement: Measure the baseline luminescence in a plate reader.
-
Stimulation: Add varying concentrations of PAMP-12 and immediately begin kinetic luminescence readings.
-
Analysis: Plot the change in luminescence against the PAMP-12 concentration to determine the EC₅₀ for β-arrestin recruitment.[2][3][4][5]
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
-
Protocol:
-
Peptide Preparation: Prepare a stock solution of PAMP-12 and perform serial two-fold dilutions in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase and dilute it to a final concentration of ~5 x 10⁵ CFU/mL in MHB.
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination: The MIC is the lowest concentration of PAMP-12 that results in no visible bacterial growth (turbidity).
-
Antimicrobial Mechanism: DNA Binding (Gel Retardation Assay)
-
Method: Electrophoretic Mobility Shift Assay (EMSA).[11][12][13][14][15]* Protocol:
-
Probe Preparation: Use a small plasmid DNA or a short, labeled (e.g., with ³²P or a fluorescent tag) DNA fragment as the probe.
-
Binding Reaction: In a microcentrifuge tube, incubate a fixed amount of the DNA probe with increasing concentrations of PAMP-12 in a suitable binding buffer for 20-30 minutes at room temperature.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide or agarose gel. Run the electrophoresis at a constant voltage.
-
Visualization: Visualize the DNA bands. If the DNA probe is radiolabeled, use autoradiography. If fluorescently labeled, use a gel imager.
-
Analysis: A "retarded" or shifted band, which migrates slower than the free DNA probe, indicates the formation of a peptide-DNA complex. The intensity of the shifted band will increase with higher peptide concentrations.
-
References
- 1. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. agilent.com [agilent.com]
- 4. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Gel Retardation Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Use of gel retardation to analyze protein-nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mobility shift DNA-binding assay using gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
Structural Analysis of the PAMP-12 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proadrenomedullin N-terminal 12-amino-acid peptide (PAMP-12), with the sequence FRKKWNKWALSR-NH2, is a biologically active peptide derived from the post-translational processing of proadrenomedullin.[1] This peptide has garnered significant interest due to its multifaceted roles, including its function as a potent agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the atypical chemokine receptor 3 (ACKR3), its hypotensive effects, and its notable antimicrobial activity.[2] Understanding the structural attributes of PAMP-12 is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analysis of PAMP-12, detailing its physicochemical properties, secondary structure evaluation, and proposed mechanisms of action. This document outlines the experimental protocols for key analytical techniques and presents signaling pathways and experimental workflows through detailed diagrams.
Physicochemical Properties of PAMP-12
PAMP-12 is a cationic and amphipathic peptide, characteristics that are crucial for its biological functions, particularly its antimicrobial properties. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Amino Acid Sequence | FRKKWNKWALSR-NH2 | |
| Molecular Formula | C₇₇H₁₁₉N₂₅O₁₄ | |
| Molecular Weight | 1618.95 Da | |
| Isoelectric Point (pI) | High (due to multiple basic residues: Arg, Lys) | Calculated |
| C-terminus | Amidated | [1] |
Table 1: Physicochemical Properties of PAMP-12.
Structural Analysis: Secondary Structure
The secondary structure of PAMP-12, like many antimicrobial peptides, is highly dependent on its environment. In aqueous solutions, it is likely to adopt a random coil conformation. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles, it is predicted to form an α-helical structure. This conformational flexibility is a hallmark of many peptides that interact with biological membranes.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. The following is a general protocol for analyzing the secondary structure of a peptide like PAMP-12.
Objective: To determine the secondary structure of PAMP-12 in aqueous buffer and in the presence of membrane-mimicking solvents.
Materials:
-
Lyophilized PAMP-12 peptide (≥95% purity)
-
Phosphate buffer (10 mM, pH 7.4)
-
Trifluoroethanol (TFE)
-
Sodium dodecyl sulfate (SDS)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of PAMP-12 in sterile water. Determine the precise concentration by UV absorbance at 280 nm.
-
Prepare working solutions of PAMP-12 at a final concentration of 50-100 µM in:
-
Phosphate buffer (10 mM, pH 7.4)
-
Phosphate buffer containing varying concentrations of TFE (e.g., 10%, 30%, 50% v/v)
-
Phosphate buffer containing SDS at a concentration above its critical micelle concentration (e.g., 10 mM).
-
-
-
Data Acquisition:
-
Record CD spectra from 190 to 260 nm at 25°C.
-
Use a bandwidth of 1 nm, a scanning speed of 50 nm/min, and an averaging time of 2 seconds.
-
Record a baseline spectrum for each solvent condition and subtract it from the corresponding peptide spectrum.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹).
-
Estimate the percentage of α-helical content using deconvolution algorithms available through software such as DichroWeb or BeStSel.
-
The following diagram illustrates the general workflow for CD spectroscopy.
Three-Dimensional Structure
To date, a high-resolution three-dimensional structure of PAMP-12 determined by Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography has not been deposited in the Protein Data Bank (PDB). The inherent flexibility of this short peptide makes crystallization challenging, and its size is on the lower limit for detailed NMR structural studies in aqueous solution. However, NMR remains the most likely method to elucidate its solution structure, particularly in membrane-mimicking environments where it is expected to adopt a more stable conformation.
Experimental Protocol: NMR Spectroscopy for 3D Structure Determination
The following is a generalized protocol for determining the 3D structure of a peptide like PAMP-12 in solution using NMR.
Objective: To determine the three-dimensional structure of PAMP-12 in a membrane-mimicking environment (e.g., SDS micelles).
Materials:
-
¹⁵N/¹³C isotopically labeled PAMP-12
-
Deuterated sodium dodecyl sulfate (SDS-d25)
-
D₂O
-
NMR spectrometer (≥600 MHz) equipped with a cryoprobe
Procedure:
-
Sample Preparation:
-
Dissolve the labeled PAMP-12 in a solution of SDS-d25 in 90% H₂O/10% D₂O to a final peptide concentration of 1-2 mM. The SDS concentration should be well above its critical micelle concentration.
-
-
NMR Data Collection:
-
Acquire a series of 2D and 3D NMR experiments at a constant temperature (e.g., 298 K), including:
-
²D ¹H-¹⁵N HSQC for backbone amide assignments.
-
²D ¹H-¹³C HSQC for sidechain assignments.
-
³D HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH for sequential backbone assignments.
-
³D HCCH-TOCSY for sidechain assignments.
-
³D ¹⁵N-edited NOESY-HSQC and ¹³C-edited NOESY-HSQC to obtain through-space distance restraints (Nuclear Overhauser Effects).
-
-
-
Structure Calculation:
-
Process the NMR data using software such as NMRPipe.
-
Assign the chemical shifts using software like CcpNmr Analysis.
-
Generate distance restraints from the NOESY spectra.
-
Use a structure calculation program (e.g., CYANA, Xplor-NIH) to generate an ensemble of 3D structures consistent with the experimental restraints.
-
Refine the structures in explicit solvent using molecular dynamics simulations.
-
The following diagram outlines the workflow for NMR structure determination.
Mechanism of Action and Signaling Pathways
PAMP-12 exerts its biological effects through interaction with specific cell surface receptors and, in the case of its antimicrobial activity, by translocation into the target cell.
Receptor-Mediated Signaling
PAMP-12 is an agonist for two G protein-coupled receptors: MRGPRX2 and ACKR3.
-
MRGPRX2: Upon binding of PAMP-12, MRGPRX2 couples to G proteins (primarily Gαq and Gαi), initiating a signaling cascade that leads to the activation of phospholipase C (PLC).[3][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various cellular responses, including degranulation in mast cells.[5]
-
ACKR3 (CXCR7): In contrast to typical GPCRs, ACKR3 does not appear to signal through G proteins upon PAMP-12 binding.[6] Instead, it functions as a scavenger receptor, internalizing PAMP-12. This process is mediated by β-arrestin, which is recruited to the receptor upon ligand binding, leading to receptor endocytosis.[7][8] This scavenging function may serve to regulate the local concentration of PAMP-12, thereby modulating its effects on other receptors like MRGPRX2.
The signaling pathways for MRGPRX2 and ACKR3 are depicted in the following diagrams.
References
- 1. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 5. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
Methodological & Application
PAMP-12 MRGPRX2 Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G-protein coupled receptor X2 (MRGPRX2) has emerged as a critical target in the study of non-IgE mediated hypersensitivity reactions, neurogenic inflammation, and pain.[1][2] Expressed predominantly on mast cells and sensory neurons, MRGPRX2 is activated by a variety of endogenous and exogenous ligands, including the peptide PAMP-12 (Proadrenomedullin N-terminal 12-amino acid peptide).[3] Understanding the interaction between PAMP-12 and MRGPRX2 is crucial for elucidating the mechanisms of mast cell activation and for the development of novel therapeutics targeting MRGPRX2-mediated pathologies.
These application notes provide detailed protocols for assessing the binding and functional activity of PAMP-12 at the MRGPRX2 receptor. The included assays are designed for researchers in academic and industrial settings engaged in pharmacology, immunology, and drug discovery.
Quantitative Data Summary
The following table summarizes key quantitative data for the interaction of PAMP-12 and other ligands with the MRGPRX2 receptor, providing a baseline for experimental design and data interpretation.
| Ligand/Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| PAMP-12 | Functional (Calcium Mobilization) | MRGPRX2-expressing cells | EC50 | 20-50 nM | [4] |
| PAMP-12 | Functional (Calcium Mobilization) | MRGPRX2-expressing cells | EC50 | 57.2 nM | [5] |
| Compound A | Inhibition of Substance P-mediated degranulation | LAD2 cells | pA2 | 7.59 | [6] |
| Compound B | Inhibition of Substance P-mediated degranulation | LAD2 cells | pA2 | 9.05 | [6] |
| Compound B | Inhibition of Substance P-mediated tryptase release | Human skin mast cells | IC50 | 0.42 nM | [6] |
MRGPRX2 Signaling Pathway
Upon binding of PAMP-12, MRGPRX2 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gαi and Gαq.[7] Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This initial calcium release is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE). The elevated intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), culminates in mast cell degranulation and the release of inflammatory mediators such as histamine and β-hexosaminidase.[2] Additionally, MRGPRX2 can signal through a β-arrestin-dependent pathway, which is involved in receptor internalization and desensitization.
Experimental Protocols
Functional Assay: Calcium Mobilization in MRGPRX2-Expressing Cells
This protocol measures the increase in intracellular calcium concentration following the activation of MRGPRX2 by PAMP-12. It is a robust method for quantifying agonist potency (EC50) and antagonist inhibition (IC50).
Workflow:
Materials:
-
HEK293 cells stably expressing human MRGPRX2 (HEK-X2)
-
DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)
-
Black, clear-bottom 96-well plates
-
PAMP-12 peptide
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed HEK-X2 cells into black, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions. Aspirate the culture medium from the wells and add 100 µL of the loading solution to each well.
-
Incubation with Dye: Incubate the plate at 37°C for 1-1.5 hours.
-
Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Compound Addition: Prepare serial dilutions of PAMP-12 and any test compounds (e.g., antagonists) in assay buffer.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye. Record a baseline fluorescence for a few seconds.
-
Agonist Injection: Use the plate reader's injector to add 20 µL of the PAMP-12 solution to the wells.
-
Data Acquisition: Continue to record the fluorescence intensity for at least 120 seconds to capture the peak calcium response.
-
Data Analysis: The change in fluorescence is calculated by subtracting the baseline reading from the peak reading. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Functional Assay: β-Hexosaminidase Release from LAD2 Mast Cells
This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation. It is a direct measure of the physiological response to MRGPRX2 activation.
Workflow:
Materials:
-
LAD2 human mast cell line
-
StemPro-34 SFM medium supplemented with Stem Cell Factor (SCF)
-
96-well V-bottom plates
-
Imaging buffer (e.g., Tyrode's buffer)
-
PAMP-12 peptide
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate
-
0.2 M citrate buffer, pH 4.5
-
Stop solution (e.g., 1 M Tris-HCl, pH 9.0)
-
Triton X-100 (0.1%)
-
Absorbance microplate reader
Procedure:
-
Cell Plating: Plate LAD2 cells in a 96-well V-bottom plate at a density of 1 x 10^4 cells per well in imaging buffer.[2]
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Stimulation: Add various concentrations of PAMP-12 to the wells. For total release control, add 0.1% Triton X-100 to a set of wells. For spontaneous release control, add only imaging buffer.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.[2]
-
Pellet Cells: Centrifuge the plate at 2500 RPM for 10 minutes at 4°C to pellet the cells.
-
Supernatant Transfer: Carefully transfer 20-50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Substrate Addition: Add 20-50 µL of p-NAG substrate solution (dissolved in 0.2 M citrate buffer) to each well containing the supernatant.
-
Enzymatic Reaction: Incubate the plate at 37°C for 1-2 hours.
-
Stop Reaction: Add 250 µL of stop solution to each well.
-
Absorbance Reading: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100.
Direct Competitive Binding Assay
This protocol provides a representative method for a direct competitive binding assay to determine the binding affinity (Ki) of unlabeled compounds, such as PAMP-12 or potential inhibitors, to the MRGPRX2 receptor. This assay relies on the competition between the unlabeled ligand and a labeled ligand (radiolabeled or fluorescently labeled) for binding to the receptor.
Workflow:
Materials:
-
Cell membranes prepared from HEK293 cells overexpressing MRGPRX2
-
Labeled ligand (e.g., [³H]-Substance P or a fluorescently labeled MRGPRX2 agonist)
-
Unlabeled PAMP-12 or test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
GF/B glass fiber filters
-
Filtration apparatus
-
Scintillation counter (for radiolabeled ligands) or fluorescence plate reader (for fluorescent ligands)
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the labeled ligand (typically at its Kd value), and a range of concentrations of the unlabeled PAMP-12 or test compound.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/B glass fiber filter using a filtration apparatus to separate the membrane-bound ligand from the free ligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound labeled ligand.
-
Quantification:
-
For radiolabeled ligands: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
For fluorescent ligands: Elute the bound ligand from the filters or measure the fluorescence directly on the filter plate using a suitable plate reader.
-
-
Data Analysis: Plot the amount of bound labeled ligand against the logarithm of the concentration of the unlabeled competitor. Fit the data to a one-site competition curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 4. Frontiers | Biological screening of a unique drug library targeting MRGPRX2 [frontiersin.org]
- 5. A single amino acid in MRGPRX2 necessary for binding and activation by pruritogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107002087B - Assay based on MRGPRX2/MRGPRB2 expressing cells to detect pseudoallergic drug reactions and identify blockers to prevent adverse reactions - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Measuring PAMP-12 Induced Calcium Mobilization: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin N-terminal 12 peptide (PAMP-12) is a biologically active peptide that plays a role in various physiological processes. It is a potent endogenous agonist for the Mas-related G protein-coupled receptor member X2 (MrgX2)[1]. Upon binding to MrgX2, a Gq and Gi-coupled GPCR, PAMP-12 initiates a signaling cascade that leads to the mobilization of intracellular calcium[2][3]. This increase in cytosolic calcium is a key second messenger, triggering a variety of cellular responses. The measurement of PAMP-12 induced calcium mobilization is therefore a critical tool for studying the function of MrgX2, screening for novel ligands, and investigating the downstream effects of this signaling pathway.
While PAMP-12 also interacts with the atypical chemokine receptor 3 (ACKR3/CXCR7), this interaction primarily leads to peptide internalization and scavenging rather than classical G protein-mediated signaling and calcium mobilization[1][4][5][6]. Therefore, assays focused on calcium flux are specific to the activation of MrgX2 by PAMP-12.
This application note provides detailed protocols for measuring PAMP-12 induced calcium mobilization in a laboratory setting using common fluorescent calcium indicators.
Signaling Pathway
The binding of PAMP-12 to its receptor, MrgX2, triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gq family. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored calcium ions into the cytosol. This rapid increase in intracellular calcium concentration can be detected using fluorescent calcium indicators.
Experimental Protocols
The following are detailed protocols for measuring PAMP-12 induced calcium mobilization using two common fluorescent calcium indicators: Fluo-4 AM and Fura-2 AM. These assays are typically performed using a cell line that endogenously expresses or has been engineered to stably express the human MrgX2 receptor, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO-K1) cells[2][3].
Protocol 1: Fluo-4 AM No-Wash Calcium Mobilization Assay
Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive form, Fluo-4. Upon binding to calcium, the fluorescence intensity of Fluo-4 increases significantly. This protocol is optimized for a 96-well plate format and is suitable for high-throughput screening.
Materials:
-
HEK293 or CHO-K1 cells stably expressing human MrgX2
-
PAMP-12 peptide
-
Fluo-4 AM dye
-
Pluronic F-127 (optional, to aid dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence microplate reader with a filter set for Ex/Em = 490/525 nm
Procedure:
-
Cell Plating:
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A final concentration of 2-5 µM Fluo-4 AM in HBSS with 20 mM HEPES is a good starting point. If using Pluronic F-127, pre-mix it with the Fluo-4 AM stock solution before diluting in HBSS.
-
Remove the growth medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark[7][8][9].
-
-
PAMP-12 Stimulation and Measurement:
-
Prepare a 2X concentrated stock solution of PAMP-12 in HBSS with 20 mM HEPES. A dose-response curve is recommended, starting from a high concentration (e.g., 10 µM) and performing serial dilutions.
-
Place the 96-well plate into the fluorescence microplate reader.
-
Set the instrument to record fluorescence at an excitation wavelength of 490 nm and an emission wavelength of 525 nm. A kinetic read is required, with measurements taken every 1-2 seconds for a total of 2-3 minutes.
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Add 100 µL of the 2X PAMP-12 solution to each well. The plate reader's integrated fluidics system is ideal for this step to ensure rapid and consistent addition.
-
Continue recording the fluorescence for the remainder of the kinetic read.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after stimulation to the baseline fluorescence (F/F0).
-
Plot the F/F0 values against the corresponding PAMP-12 concentrations to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of PAMP-12 that elicits a half-maximal response.
-
Protocol 2: Fura-2 AM Ratiometric Calcium Imaging
Fura-2 AM is a ratiometric calcium indicator. When excited at 340 nm, its fluorescence emission increases upon calcium binding, while excitation at 380 nm results in a decrease in fluorescence. The ratio of the fluorescence intensities at these two excitation wavelengths (340/380) provides a more quantitative measure of intracellular calcium concentration, as it is less affected by variations in dye loading, cell thickness, and photobleaching[10][11].
Materials:
-
HEK293 or CHO-K1 cells stably expressing human MrgX2
-
PAMP-12 peptide
-
Fura-2 AM dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Poly-L-lysine coated glass coverslips or 384-well plates
-
Fluorescence microscope or plate reader equipped for ratiometric Fura-2 imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Plating:
-
For microscopy, seed cells onto poly-L-lysine coated coverslips in a 35 mm dish at a density that allows for individual cell imaging. For a plate reader, seed 20,000 cells per well in a 384-well plate[12].
-
Incubate overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM) in HBSS with 20 mM HEPES and Pluronic F-127.
-
Wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution and incubate for 30-45 minutes at 37°C in the dark[10][11].
-
Wash the cells 2-3 times with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for an additional 30 minutes at room temperature.
-
-
PAMP-12 Stimulation and Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage or place the 384-well plate in the plate reader.
-
Continuously perfuse the cells with HBSS to establish a baseline.
-
Set up the imaging system to acquire fluorescence images or readings by alternating excitation between 340 nm and 380 nm, while collecting emission at ~510 nm.
-
Record a stable baseline for 1-2 minutes.
-
Introduce PAMP-12 at the desired concentration into the perfusion solution or add it to the wells using the instrument's injectors.
-
Continue recording the fluorescence ratio for several minutes to capture the full calcium response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (Ratio 340/380).
-
Plot the change in the 340/380 ratio over time.
-
The peak change in the ratio can be used to construct a dose-response curve and determine the EC50 for PAMP-12.
-
Experimental Workflow
Data Presentation
Quantitative data from PAMP-12 induced calcium mobilization experiments should be summarized for clear comparison.
| Parameter | PAMP-12 | Reference |
| Receptor | MrgX2 | [1] |
| Cell Line | HEK293 or CHO-K1 expressing MrgX2 | [2][3] |
| EC50 | 57.2 nM | |
| Effective Concentration Range | 0.01 µM to 1 µM | [13] |
| Calcium Indicator | Excitation (nm) | Emission (nm) | Readout |
| Fluo-4 | 490 | 525 | Intensity |
| Fura-2 | 340 / 380 | 510 | Ratio |
Conclusion
Measuring PAMP-12 induced calcium mobilization is a robust and reliable method for studying the activation of the MrgX2 receptor. The choice between a single-wavelength indicator like Fluo-4 and a ratiometric indicator like Fura-2 will depend on the specific experimental needs, with Fluo-4 being well-suited for high-throughput screening and Fura-2 providing more quantitative data for detailed mechanistic studies. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can effectively characterize the interaction of PAMP-12 with its receptor and investigate the downstream consequences of this important signaling pathway.
References
- 1. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human MRGPRX2 Stable Cell Line-HEK293 (CSC-RG0895) - Creative Biogene [creative-biogene.com]
- 3. genscript.com [genscript.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 7. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. content.abcam.com [content.abcam.com]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for PAMP-12 in vitro Mast Cell Degranulation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro mast cell degranulation assay to assess the activity of the peptide PAMP-12. This assay is a valuable tool for studying mast cell activation, screening for modulators of the PAMP-12 signaling pathway, and evaluating the potential for drug candidates to induce pseudo-allergic reactions.
Introduction
Mast cells are key effector cells in allergic and inflammatory responses. Their activation and subsequent degranulation release a host of pro-inflammatory mediators, including histamine, tryptase, and various cytokines.[1] While classically activated by IgE-antigen complexes, mast cells can also be activated through IgE-independent pathways. One such pathway involves the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is expressed on certain subsets of mast cells.[2][3]
PAMP-12 (Proadrenomedullin N-terminal 12 peptide) is a known ligand for MRGPRX2 and a potent activator of mast cell degranulation.[4][5] Understanding the mechanisms of PAMP-12-induced mast cell activation is crucial for research into inflammatory skin diseases, neurogenic inflammation, and drug-induced hypersensitivity reactions.[2][3] This document provides a detailed protocol for quantifying PAMP-12-induced mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Data Presentation
Table 1: Dose-Dependent β-Hexosaminidase Release from LAD2 Mast Cells Induced by PAMP-12
| PAMP-12 Concentration (µM) | % β-Hexosaminidase Release (Mean ± SD) |
| 0 (Vehicle Control) | 2.5 ± 0.8 |
| 0.1 | 8.2 ± 1.5 |
| 1 | 25.6 ± 3.2 |
| 10 | 45.3 ± 4.1 |
| 25 | 46.1 ± 3.8 |
| 50 | 45.8 ± 4.5 |
Note: Data are representative and may vary depending on cell passage number and experimental conditions. Saturation of degranulation is typically observed around 10 µM PAMP-12.[4]
Table 2: Time-Course of PAMP-12-Induced Tryptase and Histamine Release from Human Colon Mast Cells
| Incubation Time (minutes) | % Tryptase Release (relative to maximum) | % Histamine Release (relative to maximum) |
| 0.17 (10 sec) | ~45 | ~70 |
| 6 | 100 | 100 |
| 15 | ~100 | ~100 |
Note: While this data is for calcium ionophore-induced degranulation, it provides an expected rapid timeframe for mediator release that is also characteristic of PAMP-12-induced degranulation.[6]
Experimental Protocols
PAMP-12-Induced Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol details the steps for measuring the release of β-hexosaminidase from the human mast cell line LAD2 upon stimulation with PAMP-12.
Materials:
-
LAD2 human mast cell line
-
StemPro™-34 SFM media (or other suitable culture medium)[7]
-
PAMP-12 peptide
-
Tyrode's buffer or HEPES buffer with 0.04% BSA
-
Compound 48/80 (Positive Control)[8]
-
Triton X-100 (for cell lysis)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.4 M Glycine, pH 10.7)[9]
-
96-well V-bottom or flat-bottom plates
-
Microplate reader (405 nm absorbance)
Procedure:
-
Cell Culture: Culture LAD2 cells in StemPro™-34 SFM media supplemented with required growth factors, following standard cell culture protocols.[10]
-
Cell Seeding:
-
Harvest LAD2 cells and wash them with pre-warmed Tyrode's buffer.
-
Resuspend the cells in Tyrode's buffer at a density of 5 x 105 cells/mL.
-
Aliquot 100 µL of the cell suspension into each well of a 96-well plate.[11]
-
-
Stimulation:
-
Prepare serial dilutions of PAMP-12 in Tyrode's buffer. A typical concentration range is 0.1 µM to 50 µM.
-
Prepare a positive control solution of Compound 48/80 (e.g., 10 µg/mL).
-
Add 100 µL of the PAMP-12 dilutions, positive control, or vehicle control (Tyrode's buffer) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.[11]
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.
-
-
Cell Lysis for Total β-Hexosaminidase:
-
To the remaining cells in the original plate, add 200 µL of 0.5% Triton X-100 in Tyrode's buffer to lyse the cells.
-
Pipette up and down to ensure complete lysis. This sample represents the total cellular β-hexosaminidase content.
-
-
β-Hexosaminidase Assay:
-
Add 50 µL of the PNAG substrate solution to each well of the supernatant plate and to a new plate containing 50 µL of the cell lysate from each corresponding well.
-
Incubate both plates at 37°C for 60-90 minutes.[9]
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)] x 100
-
Visualization of Signaling Pathways and Experimental Workflow
Caption: PAMP-12 signaling pathway in mast cells.
Caption: Experimental workflow for the mast cell degranulation assay.
References
- 1. abacusdx.com [abacusdx.com]
- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.upenn.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Induction of tryptase and histamine release from human colon mast cells by IgE dependent or independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
PAMP-12 as a Positive Control for MRGPRX2 Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical mediator of non-IgE-mediated mast cell activation, playing a significant role in pseudo-allergic drug reactions and various inflammatory conditions. Accurate and reliable assessment of MRGPRX2 activation is paramount in preclinical drug safety evaluation and in the study of mast cell biology. Proadrenomedullin N-terminal 12-amino acid peptide (PAMP-12) is a potent and specific endogenous agonist of MRGPRX2, making it an ideal positive control for in vitro and cell-based assays designed to investigate MRGPRX2 activation.[1][2] This document provides detailed application notes and protocols for utilizing PAMP-12 as a positive control in key experimental assays.
PAMP-12: A Potent Agonist of MRGPRX2
PAMP-12 is an endogenous peptide that robustly activates MRGPRX2, leading to downstream signaling cascades that result in mast cell degranulation and the release of inflammatory mediators.[3][4] Its specificity for MRGPRX2 has been demonstrated in various cell-based systems, including HEK293 cells transfected with MRGPRX2 (HEK-X2), human mast cell lines (LAD2), and CHO-K1 cells expressing MRGPRX2.[2][5] PAMP-12 consistently elicits dose-dependent responses, providing a reliable benchmark for assessing the activity of test compounds on MRGPRX2.
Quantitative Data Summary
The following tables summarize the quantitative data for PAMP-12-induced MRGPRX2 activation from various studies. These values can be used as a reference for establishing experimental conditions and validating assay performance.
Table 1: PAMP-12 EC50 Values for MRGPRX2 Activation
| Assay Type | Cell Line | EC50 Value (nM) | Reference |
| MRGPRX2 Agonist Activity | Not Specified | 20-50 | [1] |
Table 2: PAMP-12 Induced Cellular Responses in MRGPRX2 Expressing Cells
| Cell Line | Assay | PAMP-12 Concentration | Response | Reference |
| HEK-X2 | Calcium Mobilization | 1 µM | Substantial Ca2+ release | [2] |
| LAD2 | β-hexosaminidase Release | 10 µM | 69 ± 1% β-hex release | [2] |
Signaling Pathways and Experimental Workflows
MRGPRX2 Signaling Pathway Activated by PAMP-12
PAMP-12 binding to MRGPRX2 initiates both G protein-dependent and G protein-independent signaling pathways. The G protein-dependent pathway primarily involves the activation of Gαq and Gαi, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[4][6][7] This initial calcium release is followed by store-operated calcium entry (SOCE).[8] The G protein-independent pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and desensitization, as well as activation of other signaling cascades like the ERK pathway.[4][5][9]
Caption: PAMP-12 activates MRGPRX2 signaling pathways.
Experimental Workflow for MRGPRX2 Activation Assays
A typical workflow for assessing MRGPRX2 activation using PAMP-12 as a positive control involves cell culture, compound treatment, and subsequent measurement of a specific cellular response.
Caption: General workflow for MRGPRX2 activation assays.
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure intracellular calcium mobilization in response to MRGPRX2 activation.
Materials:
-
MRGPRX2-expressing cells (e.g., HEK-X2, CHO-K1-MRGPRX2)
-
Cell culture medium
-
PAMP-12 (positive control)
-
Test compounds
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium 6)[8]
-
Assay buffer (e.g., Tyrode's buffer, HEPES-buffered saline)[5]
-
Black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed MRGPRX2-expressing cells into a black-walled, clear-bottom 96- or 384-well microplate at a density optimized for your cell line and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Preparation: Prepare serial dilutions of PAMP-12 and test compounds in the assay buffer. A typical concentration range for PAMP-12 would be from 1 nM to 10 µM.
-
Assay: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye. c. Establish a stable baseline fluorescence reading for each well. d. Add the prepared PAMP-12, test compounds, or vehicle control to the wells. e. Immediately begin kinetic measurement of fluorescence intensity for a period of 1-5 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response or the area under the curve for each well. Normalize the data to the vehicle control and plot the dose-response curve for PAMP-12 and test compounds.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
Mast cells (e.g., LAD2, primary human skin-derived mast cells)[10]
-
Cell culture medium
-
PAMP-12 (positive control)
-
Test compounds
-
Triton X-100 (for cell lysis and determination of total β-hexosaminidase)
-
Substrate solution: 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG) in citrate buffer
-
Stop solution: Glycine-carbonate buffer
-
96-well plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Wash and resuspend mast cells in the assay buffer. Add the cell suspension to a 96-well plate.
-
Compound Addition: Add serial dilutions of PAMP-12, test compounds, or vehicle control to the wells. For a positive control for total release, add Triton X-100 to a separate set of wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[5][10]
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well and transfer it to a new plate.
-
Enzyme Reaction: a. Add the MUG substrate solution to each well containing the supernatant. b. Incubate the plate at 37°C for 60 minutes.[11]
-
Stop Reaction: Add the stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (typically ~360 nm excitation and ~450 nm emission).
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release (Triton X-100 treated cells), after subtracting the spontaneous release (vehicle control). Plot the dose-response curves.
Histamine Release Assay
This assay measures the release of histamine, a key mediator of allergic and inflammatory responses, from mast cells.
Materials:
-
Mast cells (e.g., CD34+ stem cell-derived mature human mast cells)[5]
-
Cell culture medium
-
PAMP-12 (positive control)
-
Test compounds
-
Tyrode's buffer[5]
-
Triton X-100
-
Histamine ELISA kit
-
96-well plates
Protocol:
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 of the β-Hexosaminidase Release Assay.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[5]
-
Supernatant Collection: Centrifuge the plate and collect the supernatants.
-
Histamine Measurement: Perform a histamine ELISA on the collected supernatants according to the manufacturer's protocol.[5][9]
-
Data Analysis: Calculate the amount of histamine released for each condition and plot the dose-response curves.
Conclusion
PAMP-12 serves as an indispensable tool for researchers studying MRGPRX2. Its well-characterized potency and specificity make it an excellent positive control for validating assay performance and for providing a benchmark against which to compare the activity of novel compounds. The protocols and data provided in these application notes offer a comprehensive guide for the successful implementation of PAMP-12 in MRGPRX2 activation studies, ultimately contributing to a better understanding of mast cell biology and the development of safer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 11. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PAMP-12 Antimicrobial Activity Testing
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the antimicrobial efficacy of PAMP-12, a potent antimicrobial peptide. The described methods include determination of minimum inhibitory concentration (MIC), time-kill kinetics, and biofilm disruption assays.
Introduction
PAMP-12 (Proadrenomedullin N-terminal 12-amino acid peptide) is a cationic peptide with the sequence FRKKWNKWALSR-NH2, derived from the N-terminus of proadrenomedullin.[1] It has demonstrated significant antimicrobial activity against a range of bacterial strains.[1] Unlike many antimicrobial peptides that act by disrupting the cell membrane, PAMP-12 is suggested to exert its antimicrobial effect through an intracellular mechanism, potentially by binding to bacterial DNA.[1] In addition to its antimicrobial properties, PAMP-12 is also known to be an agonist for the Mas-related G-protein coupled receptor X2 (MRGPRX2) and the atypical chemokine receptor 3 (ACKR3) in mammals, highlighting its multifaceted biological activities.[2][3]
Accurate and reproducible testing of PAMP-12's antimicrobial activity is crucial for its development as a potential therapeutic agent. These notes provide standardized protocols for key in vitro assays.
Principle of Methods
A comprehensive evaluation of an antimicrobial agent involves determining its potency, the speed of its bactericidal or bacteriostatic action, and its effectiveness against bacterial biofilms.
-
Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[4][5]
-
Time-Kill Kinetics Assay: This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.[6][7] It provides valuable information on whether the agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[6]
-
Biofilm Disruption Assay: This method assesses the ability of an antimicrobial agent to inhibit the formation of biofilms or to eradicate established biofilms.[8][9] This is particularly important as bacteria within biofilms are often more resistant to antimicrobial agents.[10]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for the antimicrobial testing methods and the proposed mechanism of action for PAMP-12.
Data Presentation
The following table summarizes the reported antimicrobial activity of PAMP-12 against various bacterial strains.
| Microorganism | Strain | MIC (μM) | Reference |
| Escherichia coli | Standard Strain | 4 - 32 | [1] |
| Pseudomonas aeruginosa | Standard Strain | 4 - 32 | [1] |
| Staphylococcus aureus | Standard Strain | 4 - 32 | [1] |
| Bacillus subtilis | Standard Strain | 4 - 32 | [1] |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobial peptides.[11][12]
Materials:
-
PAMP-12 peptide, lyophilized
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of PAMP-12 Stock Solution:
-
Dissolve lyophilized PAMP-12 in sterile water to create a high-concentration stock (e.g., 2560 μM).
-
Prepare a 10x working stock by diluting the high-concentration stock in 0.01% acetic acid with 0.2% BSA. This helps prevent peptide aggregation and sticking to plasticware.[11]
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture on an agar plate, inoculate a single colony into MHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[11][13]
-
-
Assay Setup:
-
In a 96-well plate, add 100 μL of MHB to all wells.
-
Add 100 μL of the 10x PAMP-12 working stock to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 μL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 μL from the 10th column.
-
The 11th column will serve as a positive control (bacteria only), and the 12th column as a negative control (broth only).
-
Add 100 μL of the diluted bacterial inoculum to wells in columns 1 through 11.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of PAMP-12 at which no visible growth (turbidity) is observed.[14]
-
Time-Kill Kinetics Assay
This protocol assesses the rate of bacterial killing by PAMP-12.[6][15]
Materials:
-
PAMP-12 peptide
-
Bacterial culture in logarithmic growth phase
-
MHB
-
Sterile culture tubes or flasks
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates
-
Incubator with shaking capabilities
Procedure:
-
Preparation:
-
Prepare a bacterial inoculum in MHB to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare test tubes with MHB containing PAMP-12 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without PAMP-12.
-
-
Assay Performance:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate all tubes at 37°C with constant agitation.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Enumeration of Viable Bacteria:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each PAMP-12 concentration and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[6]
-
Biofilm Disruption Assay
This protocol evaluates the ability of PAMP-12 to eradicate a pre-formed biofilm.[8][16]
Materials:
-
PAMP-12 peptide
-
Bacterial strain capable of biofilm formation
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Sterile 96-well flat-bottom tissue culture plates
-
0.1% crystal violet solution
-
30% acetic acid
-
PBS
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Add 200 μL of a diluted overnight bacterial culture (approximately 10⁷ CFU/mL in TSB) to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Treatment with PAMP-12:
-
Carefully remove the planktonic bacteria by aspirating the medium from each well.
-
Gently wash the wells twice with sterile PBS to remove any remaining unattached bacteria.
-
Add 200 μL of fresh medium containing serial dilutions of PAMP-12 to the wells. Include wells with medium only as a control.
-
Incubate the plate at 37°C for another 24 hours.
-
-
Quantification of Biofilm:
-
Discard the medium and wash the wells twice with PBS.
-
Fix the biofilms by adding 200 μL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 μL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilize the bound crystal violet by adding 200 μL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are proportional to the amount of biofilm present.
-
Calculate the percentage of biofilm reduction for each PAMP-12 concentration compared to the untreated control.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the antimicrobial properties of PAMP-12. Consistent application of these methods will yield reliable and comparable data, which is essential for the preclinical development of PAMP-12 as a novel antimicrobial agent. Researchers should consider that the in vitro activity of antimicrobial peptides can be influenced by assay conditions, and therefore, adherence to standardized protocols is paramount.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. woah.org [woah.org]
- 6. emerypharma.com [emerypharma.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Evaluation of the Antimicrobial Peptide, RP557, for the Broad-Spectrum Treatment of Wound Pathogens and Biofilm [frontiersin.org]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. actascientific.com [actascientific.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Administration of PAMP-12 for Blood Pressure Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin N-terminal 12-peptide (PAMP-12), corresponding to amino acids 9-20 of proadrenomedullin, is an endogenous peptide with significant cardiovascular activity.[1] It is recognized for its vasodepressor effects, causing a reduction in systemic arterial blood pressure.[2] These properties make PAMP-12 a molecule of interest in hypertension research and for the development of novel antihypertensive therapies. The primary mechanism of action for PAMP-12 is the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][3] This document provides detailed application notes and protocols for the in vivo administration of PAMP-12 to study its effects on blood pressure in rodent models.
Mechanism of Action & Signaling Pathways
PAMP-12 exerts its vasodilatory effects primarily by acting as a potent agonist for MRGPRX2, a G protein-coupled receptor (GPCR).[1][3] Upon binding, PAMP-12 activates MRGPRX2, which subsequently couples to both Gαi and Gαq proteins.[4] This initiates a downstream signaling cascade involving:
-
Activation of Phospholipase C (PLC): This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 triggers the release of calcium (Ca2+) from intracellular stores.[1][5]
-
Activation of Kinase Pathways: The signaling cascade also involves the activation of Mitogen-Activated Protein Kinase (MAPK) and PI3K-AKT pathways.[1][5]
In vascular smooth muscle cells, these events ultimately lead to an increase in cyclic GMP (cGMP) levels, which promotes smooth muscle relaxation and vasodilation, resulting in decreased blood pressure.[6][7]
Data Presentation: Dose-Dependent Effects of PAMP-12
Quantitative data from in vivo studies should be summarized to clearly demonstrate the dose-response relationship of PAMP-12. The following table is an illustrative example based on the known vasodepressor activity of PAMP-12 in rats.[2]
| PAMP-12 Dose (nmol/kg, IV) | Animal Model | N | Baseline MAP (mmHg) | MAP Post-Infusion (mmHg) | Max Decrease in MAP (mmHg) | % Decrease in MAP |
| Vehicle (Saline) | Sprague-Dawley Rat | 8 | 105 ± 5 | 104 ± 5 | 1 ± 1 | ~0.9% |
| 10 | Sprague-Dawley Rat | 8 | 107 ± 6 | 95 ± 7 | 12 ± 2 | ~11.2% |
| 30 | Sprague-Dawley Rat | 8 | 106 ± 5 | 82 ± 6 | 24 ± 3 | ~22.6% |
| 100 | Sprague-Dawley Rat | 8 | 108 ± 7 | 65 ± 8 | 43 ± 4 | ~39.8% |
Values are represented as Mean ± SEM. MAP = Mean Arterial Pressure.
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol details the invasive measurement of arterial blood pressure, which is considered the gold standard for accuracy in preclinical cardiovascular studies.[8]
Materials and Reagents:
-
PAMP-12 peptide (human/rat)
-
Sterile 0.9% Saline
-
Anesthetics (e.g., Urethane or a Ketamine/Xylazine cocktail)[8]
-
Heparinized saline (10-20 U/mL)
-
Surgical instruments (forceps, scissors, retractors)
-
PE-50 tubing for cannulation
-
Surgical sutures
-
Blood pressure transducer and data acquisition system (e.g., PowerLab)
-
Heating pad to maintain animal body temperature
Animal Model:
-
Male Sprague-Dawley rats (250-350g) or Spontaneously Hypertensive Rats (SHR) are commonly used.[2][9] Animals should be acclimatized for at least one week before the experiment.
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Peptide Preparation: Reconstitute lyophilized PAMP-12 in sterile 0.9% saline to create a stock solution (e.g., 1 mg/mL). Further dilute with saline to achieve the desired final concentrations for injection.
-
Anesthesia: Anesthetize the rat via intraperitoneal (IP) injection. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex. Place the animal in a supine position on a heating pad to maintain a body temperature of 37°C.[10]
-
Surgical Preparation:
-
Make a midline incision on the neck to expose the trachea, right common carotid artery, and right jugular vein.
-
Perform a tracheostomy to ensure a clear airway, if necessary.
-
Carefully isolate the carotid artery and jugular vein from surrounding tissue.
-
-
Cannulation:
-
For blood pressure measurement, cannulate the carotid artery with PE-50 tubing filled with heparinized saline. Secure the cannula in place with sutures.[8]
-
For intravenous administration, cannulate the jugular vein with a separate piece of PE-50 tubing.
-
-
System Connection and Stabilization:
-
Connect the carotid cannula to a calibrated blood pressure transducer.[8]
-
Allow the animal's physiological parameters to stabilize for at least 20-30 minutes before recording baseline data.
-
-
Data Recording:
-
Record a stable baseline of systolic pressure, diastolic pressure, mean arterial pressure (MAP), and heart rate for 15-20 minutes.
-
Administer a bolus injection of the PAMP-12 solution via the jugular vein cannula, followed by a small flush of heparinized saline.
-
Continuously record the cardiovascular parameters to observe the onset, peak, and duration of the hypotensive response.[2]
-
-
Data Analysis: Calculate the change in MAP and heart rate from the baseline for each dose administered.
Protocol 2: Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)
This method is suitable for longitudinal studies in conscious animals but can be influenced by stress.[11]
Procedure:
-
Acclimatization: Acclimatize the rats to the restraining device and tail-cuff procedure for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.[11]
-
Animal Placement: Place the conscious rat in a restraining device and position the tail-cuff and sensor on the base of the tail. A warming platform is often used to ensure adequate blood flow to the tail.[10]
-
Baseline Measurement: Obtain several stable baseline blood pressure readings.
-
PAMP-12 Administration: Administer PAMP-12 via an appropriate route (e.g., intraperitoneal or intravenous via a pre-implanted catheter).
-
Post-Dose Measurement: Measure blood pressure at set time points following administration to determine the effect of the peptide.
Troubleshooting and Considerations
-
Anesthetic Effects: Anesthetics can significantly impact baseline blood pressure and autonomic reflexes. Choose an anesthetic regimen that provides stable and appropriate hemodynamics.[10][11] Radiotelemetry is a superior alternative for avoiding anesthetic effects in chronic studies.[12]
-
Peptide Stability: Prepare fresh peptide solutions on the day of the experiment to ensure potency.
-
Tachyphylaxis: Be aware of the potential for diminished responses with repeated, frequent administrations of PAMP-12. Ensure an adequate washout period between doses.
-
Species Differences: The vasodepressor response to PAMP-12 can vary between species, with rats showing a greater response compared to cats.[2]
References
- 1. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proadrenomedullin NH2-terminal peptide (PAMP)(12-20) has vasodepressor activity in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [repository.upenn.edu]
- 5. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impaired Vasodilation in the Pathogenesis of Hypertension: Focus on Nitric Oxide, Endothelial‐Derived Hyperpolarizing Factors, and Prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
PAMP-12 Angiogenesis Assays Using HUVEC Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The study of compounds that can modulate angiogenesis is a key area of research in fields such as oncology, wound healing, and cardiovascular disease. One such molecule of interest is PAMP-12.
Contrary to what its name might suggest, PAMP-12 is not a Pathogen-Associated Molecular Pattern (PAMP) related to the innate immune system. Instead, PAMP-12 is a biologically active peptide fragment (PAMP[9-20]) derived from Proadrenomedullin N-terminal 20 peptide (PAMP) . PAMP itself is processed from the adrenomedullin precursor.[1] Research has identified PAMP and its more potent derivative, PAMP-12, as significant players in cardiovascular control and, notably, as potent pro-angiogenic factors.[1][2] Studies have shown that PAMP can induce angiogenesis at concentrations as low as the femtomolar range, highlighting its potential as a powerful modulator of vascular biology.[1]
This document provides detailed application notes and protocols for assessing the angiogenic effects of PAMP-12 on Human Umbilical Vein Endothelial Cells (HUVECs), a primary cell line widely used for in vitro angiogenesis studies. The following sections detail methods for evaluating PAMP-12's impact on HUVEC proliferation, migration, and tube formation.
PAMP-12 Signaling in Endothelial Cells
PAMP-12 exerts its effects on endothelial cells by interacting with specific cell surface receptors. The primary signaling receptor for PAMP-12 is the Mas-related G-protein-coupled receptor member X2 (MrgX2) . Additionally, PAMP-12 is a ligand for the atypical chemokine receptor 3 (ACKR3) , also known as CXCR7. While interaction with MrgX2 is expected to initiate classical G-protein signaling cascades that can lead to cell proliferation and migration, ACKR3 functions as a scavenger receptor, internalizing PAMP-12 and potentially modulating its availability and signaling. The precise downstream pathways leading to angiogenesis are still under investigation but are thought to involve common angiogenic signaling intermediates.
Experimental Protocols
The following are detailed protocols for assessing the pro-angiogenic activity of PAMP-12 using HUVEC cells.
HUVEC Proliferation Assay
This assay measures the effect of PAMP-12 on the proliferation of HUVECs. An increase in cell number in response to PAMP-12 is indicative of a pro-angiogenic effect.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
PAMP-12 peptide
-
96-well tissue culture plates
-
MTT or BrdU proliferation assay kit
-
Plate reader
Protocol:
-
Culture HUVECs in EGM-2 supplemented with growth factors and 10% FBS.
-
Seed HUVECs into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete EGM-2.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
The next day, replace the medium with a low-serum medium (e.g., EGM-2 with 0.5-1% FBS) and incubate for 4-6 hours to synchronize the cells.
-
Prepare serial dilutions of PAMP-12 in low-serum medium. Based on published data, a wide concentration range from femtomolar to micromolar should be tested initially (e.g., 1 fM to 1 µM).[3] Include a negative control (low-serum medium alone) and a positive control (e.g., VEGF at 20 ng/mL).
-
Add 100 µL of the PAMP-12 dilutions or controls to the respective wells.
-
Incubate the plate for 24 to 72 hours.
-
Assess cell proliferation using a standard method such as the MTT or BrdU assay, following the manufacturer's instructions.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation relative to the negative control.
HUVEC Migration Assay (Wound Healing Assay)
This assay evaluates the effect of PAMP-12 on the directional migration of HUVECs, a key step in angiogenesis.
References
- 1. Proadrenomedullin NH2-terminal 20 peptide is a potent angiogenic factor, and its inhibition results in reduction of tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The angiogenesis promoter, proadrenomedullin N-terminal 20 peptide (PAMP), improves healing in both normoxic and ischemic wounds either alone or in combination with autologous stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
Preparing PAMP-12 (TFA) Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAMP-12 (Proadrenomedullin N-terminal 12 peptide) is a biologically active peptide that corresponds to amino acids 9-20 of proadrenomedullin. It is a potent agonist of the Mas-related G protein-coupled receptor member X2 (MRGPRX2), a receptor primarily expressed on mast cells and sensory neurons. The trifluoroacetate (TFA) salt of PAMP-12 is a common formulation resulting from its purification by reversed-phase high-performance liquid chromatography (RP-HPLC). Proper preparation of a PAMP-12 (TFA) stock solution is critical for obtaining reliable and reproducible results in cell culture-based assays. These application notes provide a detailed protocol for the reconstitution, storage, and use of PAMP-12 (TFA) in cell culture experiments.
Physicochemical Properties and Solubility
A summary of the key properties of PAMP-12 is provided in the table below. Understanding these properties is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Weight | 1618.95 g/mol | [1][2] |
| Amino Acid Sequence | Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg | [1][2] |
| Appearance | Lyophilized white powder | [3] |
| Solubility | Soluble in Water, PBS (pH 7.2), DMF, and DMSO | [1][4][5] |
Recommended Solvents for Stock Solution Preparation
The choice of solvent for reconstituting PAMP-12 (TFA) depends on the downstream application. The following table provides guidance on suitable solvents.
| Solvent | Concentration | Notes |
| Sterile, Nuclease-Free Water | Up to 1 mg/mL | Recommended for most cell culture applications. Ensure the final concentration of the stock solution is high enough to avoid significant dilution of the cell culture medium. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Up to 10 mg/mL | A good choice for maintaining physiological pH. Ensure the PBS is sterile-filtered.[5] |
| Dimethyl Sulfoxide (DMSO) | Up to 10 mg/mL | Suitable for creating high-concentration stock solutions. Be aware that DMSO can have cytotoxic effects at higher concentrations in cell culture (typically >0.5%). Test for solvent toxicity in your specific cell line.[5] |
| N,N-Dimethylformamide (DMF) | Up to 50 mg/mL | Can be used for very high-concentration stocks. Similar to DMSO, it is important to assess its potential toxicity in the cell culture system.[5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized PAMP-12 (TFA) to Prepare a Stock Solution
This protocol describes the steps for reconstituting lyophilized PAMP-12 (TFA) to create a stock solution. All steps should be performed under sterile conditions in a laminar flow hood.
Materials:
-
Lyophilized PAMP-12 (TFA) vial
-
Sterile, nuclease-free water, sterile PBS (pH 7.2), or high-purity DMSO
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized PAMP-12 (TFA) and the chosen solvent to equilibrate to room temperature before opening.[3]
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.[6][7]
-
Solvent Addition: Carefully open the vial and add the desired volume of the appropriate sterile solvent to achieve the target stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely.[6] Avoid vigorous shaking, which can cause peptide degradation.[8] If the peptide does not dissolve readily, brief sonication in a water bath can be used.[3]
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into sterile, low-retention polypropylene microcentrifuge tubes. This minimizes waste and reduces the number of freeze-thaw cycles.[7]
-
Storage: For short-term storage (up to one week), the stock solution can be stored at 2-8°C.[3] For long-term storage, store the aliquots at -20°C or -80°C.[1][4][6]
Protocol 2: Stimulation of Mast Cells (LAD2) with PAMP-12 for Degranulation Assay (β-Hexosaminidase Release)
This protocol outlines a typical experiment to measure mast cell degranulation in response to PAMP-12 stimulation using the LAD2 human mast cell line.
Materials:
-
LAD2 cells
-
Complete LAD2 culture medium (e.g., StemPro-34 SFM supplemented with SCF)
-
PAMP-12 (TFA) stock solution (prepared as in Protocol 1)
-
Tyrode's buffer (or similar physiological buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding: Seed LAD2 cells in a 96-well plate at a density of 1-5 x 10^5 cells/well and culture overnight.
-
Cell Washing: The next day, gently wash the cells twice with Tyrode's buffer to remove any residual media components.
-
PAMP-12 Stimulation: Prepare serial dilutions of PAMP-12 in Tyrode's buffer to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM). Add the PAMP-12 dilutions to the wells and incubate at 37°C for 30 minutes. Include a negative control (buffer only) and a positive control for maximal degranulation (e.g., Triton X-100).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatants without disturbing the cell pellet.
-
β-Hexosaminidase Assay:
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Add the pNAG substrate solution to each well and incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
-
Absorbance Measurement: Measure the absorbance at 405 nm using a plate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the positive control.
Protocol 3: Calcium Mobilization Assay in HEK293 Cells Expressing MRGPRX2
This protocol describes how to measure intracellular calcium mobilization in HEK293 cells stably expressing MRGPRX2 upon stimulation with PAMP-12.
Materials:
-
HEK293 cells stably expressing MRGPRX2
-
Complete DMEM medium supplemented with 10% FBS
-
PAMP-12 (TFA) stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed the MRGPRX2-expressing HEK293 cells in a 96-well black, clear-bottom plate and allow them to adhere and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with HBSS. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove any excess dye.
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
PAMP-12 Injection: Using the plate reader's injector, add the desired concentrations of PAMP-12 to the wells. A typical concentration range to test is 1 nM to 10 µM.
-
Fluorescence Monitoring: Immediately after injection, continuously monitor the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis: The change in fluorescence intensity is indicative of the change in intracellular calcium concentration. Analyze the peak fluorescence response for each PAMP-12 concentration.
Visualizations
PAMP-12 Stock Preparation Workflow
Caption: Workflow for preparing PAMP-12 (TFA) stock solution.
PAMP-12 Signaling Pathway via MRGPRX2
Caption: PAMP-12 signaling cascade through the MRGPRX2 receptor.
References
- 1. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MAS-related GPR, member X2 - Creative Biogene [creative-biogene.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current utilization trend of immortalized mast cell lines in allergy research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of RBL-2H3 Mast Cells Is Dependent on Tyrosine Phosphorylation of Phospholipase D2 by Fyn and Fgr - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PAMP-12 for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of PAMP-12 (Proadrenomedullin N-Terminal 12 Peptide) in various in vitro experimental settings. PAMP-12, the C-terminal fragment of PAMP-20, is a biologically active peptide involved in a range of physiological processes, including antimicrobial activity, cell proliferation, and receptor signaling. These guidelines are intended to assist researchers in designing and executing robust in vitro studies to investigate the effects of PAMP-12.
Data Presentation: Effective Concentrations of PAMP-12
The effective concentration of PAMP-12 varies significantly depending on the cell type, the specific biological process being investigated, and the in vitro assay employed. The following table summarizes quantitative data from published literature to guide concentration selection for future experiments.
| Cell Type/Organism | Assay | Effective Concentration | Observed Effect | Reference |
| Human Embryonic Kidney (HEK293) cells expressing ACKR3 | β-arrestin-2 recruitment assay | EC50 = 839 nM | Full agonist for β-arrestin-2 recruitment to ACKR3 | [1] |
| Human Embryonic Kidney (HEK293) cells expressing MrgX2 | β-arrestin-2 recruitment assay | EC50 = 785 nM | Agonist for MrgX2 | [1] |
| Human Adrenocortical (H295R) cells | Cell Proliferation Assay | 1 pM - 1 µM | Dose-dependent increase in cell number | [2] |
| Human Microvascular Endothelial Cells (HMEC-1) | Cell Proliferation Assay | 1 pM - 1 µM | Dose-dependent increase in cell number | [2] |
| Rat Zona Glomerulosa (ZG) cells | 5-bromo-2'-deoxyuridine (BrdU) incorporation | 10 nM (maximal effect) | Increased percentage of BrdU-positive cells | [3] |
| Standard bacterial strains (Gram-positive and Gram-negative) | Minimum Inhibitory Concentration (MIC) Assay | 4 - 32 µM | Potent antimicrobial activity | [4] |
| Human Erythrocytes | Hemolysis Assay | Up to 256 µM | No hemolytic activity | [4] |
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for studying PAMP-12 in vitro.
Experimental Protocols
Cell Proliferation Assay using BrdU Incorporation
This protocol is adapted for assessing the proliferative effect of PAMP-12 on adherent cells, such as rat zona glomerulosa cells.[3]
Materials:
-
Rat Zona Glomerulosa (ZG) cells (or other adherent cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
PAMP-12 peptide
-
5-bromo-2'-deoxyuridine (BrdU) labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to a detectable enzyme, e.g., HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed ZG cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: After 24 hours, aspirate the complete medium and wash the cells once with PBS. Add serum-free medium to each well and incubate for another 24 hours to synchronize the cells in the G₀/G₁ phase.
-
PAMP-12 Treatment: Prepare serial dilutions of PAMP-12 in serum-free medium to achieve final concentrations ranging from 1 pM to 1 µM. A vehicle control (serum-free medium without PAMP-12) should be included. Replace the medium in the wells with the PAMP-12 dilutions and incubate for 24 hours.
-
BrdU Labeling: Add BrdU labeling reagent to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Aspirate the medium and fix the cells by adding a fixing/denaturing solution. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU antibody conjugate diluted in antibody dilution buffer to each well and incubate for 1-2 hours at room temperature.
-
Substrate Addition: Wash the wells thoroughly with PBS. Add the enzyme substrate and incubate until a color change is observed.
-
Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of BrdU-positive cells relative to the total number of cells or express the data as fold change in absorbance compared to the vehicle control.
β-Arrestin Recruitment Assay
This protocol is designed to measure the interaction of PAMP-12 with G protein-coupled receptors (GPCRs) like MRGPRX2 and ACKR3.[1] It typically utilizes a cell line stably expressing the receptor of interest and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent protein).
Materials:
-
HEK293 cells stably co-expressing the receptor of interest (e.g., MRGPRX2 or ACKR3) and a β-arrestin-reporter fusion construct.
-
Assay medium (e.g., Opti-MEM)
-
PAMP-12 peptide
-
Positive control agonist for the receptor (if available)
-
Assay substrate (chemiluminescent or fluorescent, depending on the reporter system)
-
White or black 96-well or 384-well assay plates
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the engineered HEK293 cells in the appropriate assay plate at a predetermined density and incubate overnight at 37°C in a 5% CO₂ incubator.
-
PAMP-12 Preparation: Prepare serial dilutions of PAMP-12 in the assay medium. The concentration range should bracket the expected EC₅₀ (e.g., 1 nM to 10 µM for MRGPRX2 and ACKR3).
-
Ligand Addition: Add the PAMP-12 dilutions to the wells. Include a vehicle control and a positive control.
-
Incubation: Incubate the plate at 37°C for the recommended time for the specific assay system (typically 30-90 minutes).
-
Substrate Addition and Detection: Equilibrate the plate to room temperature. Add the assay substrate according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the PAMP-12 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of PAMP-12 that inhibits the visible growth of a microorganism.[4]
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Mueller-Hinton Broth - MHB)
-
PAMP-12 peptide
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium into MHB and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.
-
PAMP-12 Dilution Series: Prepare a two-fold serial dilution of PAMP-12 in MHB in the 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., 256 µM down to 0.5 µM).
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the PAMP-12 dilutions. The final bacterial concentration should be approximately 2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control for growth (bacteria in MHB without PAMP-12) and a negative control (MHB alone).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of PAMP-12 at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the positive control.
References
- 1. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Proadrenomedullin N-terminal 20 peptide (PAMP) enhances proliferation of rat zona glomerulosa cells by activating MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
PAMP-12 Peptide: Application Notes and Protocols for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin N-terminal 12 peptide (PAMP-12), the C-terminal fragment of proadrenomedullin N-terminal 20 peptide (PAMP-20), is a bioactive peptide with emerging significance in immunology research. It is an endogenous agonist for the Mas-related G-protein coupled receptor member X2 (MRGPRX2) and the atypical chemokine receptor 3 (ACKR3)[1]. PAMP-12 has demonstrated a range of biological activities, including mast cell degranulation, modulation of inflammatory responses, and antimicrobial effects. These properties make PAMP-12 a compelling target for investigation in various immunological contexts, from allergic reactions to host defense against pathogens.
These application notes provide a comprehensive overview of the immunological applications of PAMP-12, supported by detailed experimental protocols and quantitative data to guide researchers in their studies.
Data Presentation
Table 1: Receptor Binding and Functional Activity of PAMP-12
| Parameter | Receptor | Cell Line | Value | Reference |
| EC50 | MRGPRX2 | HEK293 | 57.2 nM | [2] |
| Calcium Mobilization | MRGPRX2 | HEK-X2 | Stepwise increase from 0.01 to 1 µM | [3] |
| β-arrestin Recruitment | ACKR3 | HEK293 | Induced | [1][4] |
| G-protein Signaling | ACKR3 | HEK293 | Not Induced | [1][4] |
| ERK Signaling | ACKR3 | HEK293 | Not Induced | [1][4] |
Signaling Pathways
PAMP-12 elicits its effects through at least two distinct receptor-mediated signaling pathways.
PAMP-12 Signaling through MRGPRX2
Activation of MRGPRX2 by PAMP-12 on mast cells leads to G-protein-dependent signaling, resulting in calcium mobilization and subsequent degranulation.
PAMP-12 Interaction with ACKR3
PAMP-12 binding to ACKR3 does not trigger classical G-protein or ERK signaling pathways. Instead, it induces β-arrestin recruitment and subsequent receptor internalization, suggesting a role for ACKR3 in PAMP-12 clearance or scaffolding.
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation with PAMP-12, as an indicator of degranulation.
Materials:
-
Human mast cell line (e.g., LAD2)
-
PAMP-12 peptide
-
Tyrode's buffer (or similar physiological buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1 M citrate buffer, pH 4.5
-
0.1% Triton X-100
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Culture LAD2 cells to the desired density.
-
Wash cells with Tyrode's buffer and resuspend at a concentration of 1 x 106 cells/mL.
-
Plate 50 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of PAMP-12 in Tyrode's buffer.
-
Add 50 µL of the PAMP-12 dilutions to the respective wells. For controls, add 50 µL of buffer alone (spontaneous release) or 50 µL of 0.1% Triton X-100 (total release).
-
Incubate the plate at 37°C for 30 minutes.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
To determine total β-hexosaminidase release, lyse the cells in the original plate by adding 50 µL of 0.1% Triton X-100 to each well and mixing. Transfer 50 µL of the lysate to the new plate.
-
Prepare the pNAG substrate solution by dissolving it in 0.1 M citrate buffer.
-
Add 50 µL of the pNAG solution to each well containing supernatant or lysate.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding 150 µL of stop solution to each well.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium flux in response to PAMP-12 stimulation using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing MRGPRX2 (HEK-X2)
-
Wild-type HEK293 cells (for control)
-
PAMP-12 peptide
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Seed HEK-X2 and wild-type HEK293 cells into 96-well plates and culture overnight.
-
Prepare the dye loading solution by diluting Fluo-4 AM and Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
Prepare serial dilutions of PAMP-12 in HBSS.
-
Place the plate in the fluorescence plate reader and record baseline fluorescence for 10-20 seconds.
-
Add 25 µL of the PAMP-12 dilutions to the wells and continue to record the fluorescence intensity over time (e.g., for 2-5 minutes).
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve.
Anti-inflammatory Activity Assay (LPS Challenge)
This protocol is designed to assess the potential of PAMP-12 to inhibit the inflammatory response induced by lipopolysaccharide (LPS) in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
PAMP-12 peptide
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium
-
Reagents for quantifying inflammatory mediators (e.g., ELISA kits for TNF-α and IL-6)
-
24-well plates
Procedure:
-
Seed macrophages into 24-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of PAMP-12 for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours). Include control wells with no treatment, PAMP-12 alone, and LPS alone.
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine if PAMP-12 reduces the LPS-induced production of inflammatory cytokines.
MAPK/ERK Signaling Pathway Analysis (Western Blot)
This protocol details the investigation of ERK1/2 phosphorylation in response to PAMP-12 stimulation as a marker of MAPK pathway activation.
Materials:
-
Immune cells of interest (e.g., mast cells, macrophages)
-
PAMP-12 peptide
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Starve the cells in serum-free medium for 4-6 hours before stimulation.
-
Stimulate the cells with PAMP-12 (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK at each time point.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of PAMP-12 against a bacterial strain using a broth microdilution method.
Materials:
-
PAMP-12 peptide
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer (600 nm)
Procedure:
-
Prepare a stock solution of PAMP-12 in a suitable solvent.
-
Perform serial two-fold dilutions of PAMP-12 in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculate each well of the 96-well plate containing the PAMP-12 dilutions with the bacterial suspension.
-
Include a positive control well (bacteria without PAMP-12) and a negative control well (MHB alone).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of PAMP-12 that completely inhibits visible bacterial growth.
-
Optionally, measure the optical density at 600 nm to confirm the visual assessment.
Experimental Workflows
Workflow for Investigating PAMP-12's Anti-inflammatory Effects
These application notes and protocols are intended to serve as a starting point for researchers interested in the immunological functions of PAMP-12. Optimization of these protocols may be necessary for specific experimental conditions and cell types.
References
Troubleshooting & Optimization
PAMP-12 (TFA) Salt: A Technical Guide for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of PAMP-12 (TFA) salt in cell viability assays. Trifluoroacetic acid (TFA) is a common counter-ion used during peptide synthesis and purification, but its presence can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is PAMP-12 and what is its function?
Proadrenomedullin N-terminal 12-amino acid peptide (PAMP-12) is a biologically active peptide that corresponds to amino acids 9-20 of proadrenomedullin. It is a potent endogenous agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2). PAMP-12 has various physiological roles, including hypotensive effects and antimicrobial activity.[1][2] Some studies suggest that its antimicrobial action may involve intracellular targets, as it has been shown to bind to bacterial DNA.[1]
Q2: What is the significance of the "(TFA)" in PAMP-12 (TFA)?
The "(TFA)" indicates that the PAMP-12 peptide is supplied as a trifluoroacetate salt. Trifluoroacetic acid is frequently used in the final cleavage step of peptide synthesis and during HPLC purification.[3][4] While effective for these processes, residual TFA in the final peptide product can have unintended biological effects.[3][5]
Q3: Can the TFA salt affect my cell viability assay results?
Yes, the TFA counter-ion can significantly impact cell viability assays.[3] Studies have shown that TFA can be cytotoxic and inhibit cell proliferation at concentrations as low as 10 nM.[3][5] This can lead to an underestimation of the true biological activity of PAMP-12 or be misinterpreted as a direct effect of the peptide itself.[6][7] In some cases, TFA has also been reported to stimulate cell growth, leading to further experimental variability.[5][8]
Q4: At what concentrations does TFA become problematic in cell culture?
Research indicates that TFA can affect cell proliferation at nanomolar (nM) concentrations.[5][6][7] For instance, TFA concentrations between 10⁻⁸ M and 10⁻⁷ M have been shown to reduce cell numbers and thymidine incorporation in osteoblast and chondrocyte cultures.[6][7] It is therefore crucial to consider the final concentration of TFA in your cell culture medium when using TFA salts of peptides.
Q5: Should I use a control for the TFA salt in my experiments?
Yes, it is highly recommended to include a TFA control in your experiments. This can be a solution of TFA at the same concentration present in your PAMP-12 (TFA) treatment group. This will help you to distinguish the effects of the PAMP-12 peptide from the effects of the TFA counter-ion.
Q6: Are there alternatives to TFA salts for peptides?
Yes, peptides can be prepared with other counter-ions, such as acetate (Ac) or hydrochloride (HCl), which are generally more biocompatible.[4][9] If you suspect that TFA is interfering with your experiments, consider obtaining PAMP-12 as an acetate or hydrochloride salt.
Troubleshooting Guide
This guide addresses common issues encountered when using PAMP-12 (TFA) in cell viability assays.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cell death or low viability in PAMP-12 treated cells. | The TFA counter-ion may be causing cytotoxicity.[3][10] | 1. Run a TFA control: Test the effect of TFA alone on your cells at the same concentration present in your PAMP-12 (TFA) stock. 2. Lower the PAMP-12 (TFA) concentration: This will also lower the TFA concentration. 3. Perform a salt exchange: Exchange the TFA salt for a more biocompatible salt like acetate or hydrochloride (see Experimental Protocols section). |
| Inconsistent or variable results between experiments. | Residual TFA levels can vary between different batches of synthetic peptides.[5] Improper peptide storage and handling can also contribute to variability.[11] | 1. Quantify TFA content: If possible, determine the exact percentage of TFA in your peptide stock. 2. Standardize peptide handling: Follow strict protocols for peptide solubilization and storage to minimize degradation and variability.[11] Aliquot peptide solutions to avoid multiple freeze-thaw cycles.[11] |
| PAMP-12 appears to have no effect or an inhibitory effect where a proliferative one was expected. | The inhibitory effect of TFA may be masking the true biological activity of PAMP-12.[6][7] | 1. Use a non-TFA salt of PAMP-12: Synthesize or purchase PAMP-12 with an acetate or hydrochloride counter-ion. 2. Thoroughly review literature: Ensure the expected effect of PAMP-12 on your specific cell type is well-documented. |
| Difficulty dissolving the PAMP-12 (TFA) peptide. | Peptides can have varying solubility depending on their amino acid sequence.[11] | 1. Follow manufacturer's instructions: Refer to the supplier's datasheet for recommended solvents. 2. Test different solvents: For cell-based assays, it is crucial to use a solvent that is non-toxic at the final concentration. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the cell culture medium should typically be kept below 0.5%.[12] |
Quantitative Data Summary
The following table summarizes the observed effects of TFA on cell proliferation from a key study.
Table 1: Effect of TFA on Fetal Rat Osteoblast Growth after 24 hours
| TFA Concentration (M) | % Change in Cell Number (compared to control) |
| 10⁻⁹ | No significant change |
| 10⁻⁸ | ~15% decrease |
| 10⁻⁷ | ~25% decrease |
| 10⁻⁶ | ~40% decrease |
| 10⁻⁵ | ~55% decrease |
Data adapted from Cornish J, et al. (1999) Am J Physiol Endocrinol Metab.[13]
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol provides a general workflow for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare a stock solution of PAMP-12 (TFA) in a suitable sterile solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the peptide in complete cell culture medium. Also, prepare a corresponding set of TFA-only control solutions.
-
Cell Treatment: Remove the old medium from the cells and add the prepared treatment solutions (including vehicle control, PAMP-12 dilutions, and TFA controls). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: TFA Salt Exchange to Hydrochloride (HCl) Salt
This protocol describes a common method for exchanging the TFA counter-ion for a chloride ion.
-
Dissolution: Dissolve the PAMP-12 (TFA) peptide in a minimal amount of sterile water.
-
Acidification: Add a 100-fold molar excess of 0.1 M HCl to the peptide solution.
-
Lyophilization: Freeze the solution and lyophilize it to remove the water and excess HCl.
-
Repetition: To ensure complete removal of TFA, repeat the dissolution in water and lyophilization steps two more times.
-
Final Product: The resulting powder will be the PAMP-12 (HCl) salt. Reconstitute this peptide in a suitable buffer for your experiments. It is advisable to confirm the final peptide concentration after the exchange process.
Visualizations
Caption: Putative signaling pathway of PAMP-12.
Caption: Workflow for assessing PAMP-12 (TFA) effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Proadrenomedullin N-terminal 20 peptide (PAMP), acting through PAMP(12-20)-sensitive receptors, inhibits Ca2+-dependent, agonist-stimulated secretion of human adrenal glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. omizzur.com [omizzur.com]
- 10. Is Trifluoroacetic acid toxic for cells? - Cell Biology [protocol-online.org]
- 11. genscript.com [genscript.com]
- 12. researchgate.net [researchgate.net]
- 13. genscript.com [genscript.com]
Technical Support Center: PAMP-12 Peptide Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic PAMP-12 peptide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on the removal of trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic PAMP-12 peptide?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis (SPPS) to release the synthesized peptide from the resin.[1][2] It is also frequently used as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) purification of peptides to improve peak resolution and shape.[3][4] As a result, commercially available synthetic peptides are often delivered as TFA salts, where the TFA counter-ion is associated with positively charged amino acid residues in the peptide sequence.[2][5] The PAMP-12 peptide, with its multiple basic residues (Arginine and Lysine), will have a significant number of associated TFA counter-ions.
Q2: Why is it critical to remove TFA from my PAMP-12 peptide?
A2: Residual TFA can significantly impact experimental outcomes in several ways:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to cell death or inhibition of cell proliferation, which can confound the interpretation of bioassays.[6][7] Studies have shown that even nanomolar concentrations of TFA can suppress the proliferation of certain cell types like osteoblasts.[7]
-
Alteration of Biological Activity: The presence of TFA can alter the pH of your peptide solution, which may affect the peptide's secondary structure and biological activity.[2][6] It has also been reported to act as an unintended allosteric modulator of certain receptors.[6]
-
Assay Interference: TFA can interfere with certain analytical techniques. For instance, it has a strong absorbance band in infrared (IR) spectroscopy that can overlap with the amide I band of the peptide, complicating secondary structure analysis.[6][8] In mass spectrometry, TFA can suppress the ionization of the peptide, leading to reduced sensitivity.[3]
Q3: What are the common methods for TFA removal from PAMP-12?
A3: Several methods are available to exchange the TFA counter-ion for a more biologically compatible one, such as acetate or chloride. The most common techniques include:
-
Ion-Exchange Chromatography: This method involves using a resin with charged functional groups to exchange the TFA ions with other ions.[1][9] It is a highly effective method for achieving near-complete TFA removal.[10][11]
-
Reverse-Phase HPLC (RP-HPLC): The peptide can be re-purified using an HPLC system with a mobile phase containing a different, more biologically compatible acid, such as acetic acid.[1][12]
-
Lyophilization from HCl Solution: This is a widely used and straightforward method that involves repeatedly dissolving the peptide in a dilute hydrochloric acid (HCl) solution and then lyophilizing (freeze-drying) it.[2][5][13] The stronger acid (HCl) displaces the TFA, which is then removed as a volatile acid during lyophilization.[10]
Q4: How can I quantify the amount of residual TFA in my PAMP-12 sample?
A4: Several analytical techniques can be used to determine the concentration of residual TFA in your peptide sample, including:
-
Ion Chromatography: This is a sensitive and simple method that can be automated for the determination of TFA and other anions.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, ¹⁹F-NMR is a powerful technique for quantifying fluorine-containing compounds like TFA.[10][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with detectors like an evaporative light-scattering detector (ELSD) can be used to quantify non-chromophoric ions like TFA.[16]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity of PAMP-12 in cell-based assays. | Residual TFA may be interfering with the assay or causing cytotoxicity.[6][7] | Perform a TFA counter-ion exchange to replace TFA with a more biocompatible ion like acetate or chloride. See the detailed protocols below. |
| Observed cell death or reduced cell viability in control wells treated with PAMP-12. | The concentration of residual TFA in the peptide stock solution may be high enough to be toxic to the cells.[6][17] | Remove TFA from the peptide stock using one of the recommended methods. It is also advisable to determine the final TFA concentration in the cell culture medium. |
| The pH of the reconstituted PAMP-12 peptide solution is too low. | TFA is a strong acid and its presence as a counter-ion will lower the pH of the solution upon reconstitution.[6] | This is a strong indication of the presence of TFA. Proceed with a TFA removal protocol to exchange it for a weaker acid's counter-ion like acetate, or for chloride. |
| Difficulty in determining the secondary structure of PAMP-12 using Infrared (IR) Spectroscopy. | The strong absorbance of TFA can mask the amide I band of the peptide, which is crucial for secondary structure analysis.[6][8] | It is essential to remove TFA before performing IR spectroscopy. Lyophilization from an HCl solution is a common and effective method for this purpose.[13] |
Comparison of TFA Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Residual TFA |
| Ion-Exchange Chromatography | Separation based on charge. The peptide is passed through a column with a charged stationary phase to exchange TFA⁻ for another anion (e.g., Cl⁻ or CH₃COO⁻).[1][9] | High efficiency of TFA removal.[10][18] Can be tailored for specific peptides. | Can be time-consuming. May result in some peptide loss.[1] | < 1% |
| Reverse-Phase HPLC | The peptide is re-purified using a mobile phase containing a non-TFA acid (e.g., acetic acid). The TFA is washed away during the chromatographic run.[1][12] | Combines purification and TFA removal in one step. | Peptide loss can occur during the additional purification step.[1] May not be suitable for very hydrophilic peptides.[12] | 1-5% |
| Lyophilization from HCl Solution | TFA is displaced by the stronger acid (HCl) and removed as a volatile component during freeze-drying.[2][5] | Simple, inexpensive, and does not require specialized equipment beyond a lyophilizer. | May require multiple cycles for complete removal.[5] High concentrations of HCl can potentially modify the peptide.[13] | < 5% (after multiple cycles) |
Detailed Experimental Protocols
Protocol 1: TFA Removal by Lyophilization from HCl Solution
This protocol is adapted from established methods and is suitable for most laboratory settings.[2][5][13]
-
Dissolution: Dissolve the synthetic PAMP-12 peptide in distilled water at a concentration of 1 mg/mL.[2]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2][13] It is crucial to stay within this concentration range to ensure efficient TFA exchange without causing peptide modification.[13]
-
Equilibration: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[2]
-
Freezing: Flash-freeze the solution using liquid nitrogen. Alternatively, a -80°C freezer can be used.[2]
-
Lyophilization: Lyophilize the frozen sample overnight until all the liquid has sublimated.
-
Repeat: To ensure maximal TFA removal, repeat the cycle of re-dissolving in the dilute HCl solution (steps 1-5) at least two more times.[2][5]
-
Final Reconstitution: After the final lyophilization, reconstitute the PAMP-12 peptide (now in its hydrochloride salt form) in your desired buffer or water for experimental use.
Protocol 2: TFA Removal by Anion-Exchange Resin
This protocol provides a highly efficient method for TFA removal.[9][19]
-
Resin Preparation: Prepare a small column with a strong anion-exchange resin. The amount of resin should provide a 10- to 50-fold excess of anion-exchange sites relative to the amount of peptide.[19]
-
Activation and Equilibration:
-
Peptide Loading: Dissolve the PAMP-12 peptide in distilled water and apply it to the prepared column.[9]
-
Elution: Elute the peptide from the column with distilled water and collect the fractions.[9]
-
Fraction Analysis: Monitor the fractions for the presence of the peptide using a suitable method (e.g., UV absorbance at 280 nm).
-
Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the peptide as the desired salt form.[9]
Visualizing Experimental Workflows and Pathways
PAMP-12 TFA Removal Workflow
The following diagram illustrates the general workflow for removing TFA from your synthetic PAMP-12 peptide and preparing it for use in biological assays.
Caption: Workflow for TFA removal from synthetic PAMP-12 peptide.
PAMP-12 Signaling through MRGPRX2
PAMP-12 is known to be a potent agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). The activation of this receptor on mast cells is a key pathway for inducing degranulation and release of inflammatory mediators.
Caption: Simplified signaling pathway of PAMP-12 via the MRGPRX2 receptor.
References
- 1. omizzur.com [omizzur.com]
- 2. lifetein.com [lifetein.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Separation of large denatured peptides by reverse phase high performance liquid chromatography. Trifluoroacetic acid as a peptide solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. genscript.com [genscript.com]
- 7. genscript.com [genscript.com]
- 8. Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution: trifluoroacetic acid removal and band assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
PAMP-12 peptide solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of PAMP-12 peptide.
Troubleshooting Guide
Issue 1: PAMP-12 peptide will not dissolve in water.
Question: I am trying to dissolve my lyophilized PAMP-12 peptide in sterile water as recommended, but it is not fully dissolving or the solution appears cloudy. What should I do?
Answer:
PAMP-12 is a basic peptide and should readily dissolve in aqueous solutions. However, issues can occasionally arise. Here is a step-by-step troubleshooting workflow:
-
Initial Steps:
-
Ensure you have allowed the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
-
Start with sterile, purified water.
-
-
Aid Dissolution:
-
If initial mixing is insufficient, sonication can be used to aid dissolution.[1] Use a bath sonicator for a few minutes. Avoid probe sonicators which can generate excessive heat and potentially degrade the peptide.
-
Gentle vortexing can also be applied.
-
-
Adjusting pH:
-
Since PAMP-12 is a basic peptide, its solubility is enhanced in a slightly acidic environment. If it fails to dissolve in water, try a dilute acidic solution such as 10%-30% acetic acid.[2] Add the acidic solution dropwise while vortexing until the peptide dissolves.
-
-
Organic Solvents (Use with Caution):
-
If aqueous solutions fail, a small amount of an organic solvent can be used. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are common choices.[1] Dissolve the peptide in a minimal volume of the organic solvent first, and then slowly add your aqueous buffer to the desired concentration.
-
Caution: Be mindful of the final concentration of the organic solvent in your experimental setup, as it can be toxic to cells. Aim for the lowest possible concentration.
-
Issue 2: Precipitate forms after storing the PAMP-12 solution.
Question: I successfully dissolved my PAMP-12 peptide, but after storing it at -20°C and thawing for my experiment, I observe a precipitate. Is the peptide degraded?
Answer:
Precipitation upon thawing does not necessarily mean the peptide has degraded. It is more likely that the peptide has come out of solution at the lower temperature. This can be addressed with the following steps:
-
Re-dissolving the Peptide:
-
Allow the vial to thaw completely at room temperature.
-
Gently vortex the solution.
-
If the precipitate persists, sonicate the vial in a water bath for a few minutes.[1]
-
-
Preventing Future Precipitation:
-
Aliquoting: To avoid repeated freeze-thaw cycles which can affect peptide stability and solubility, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[3]
-
Storage Concentration: Storing the peptide at a higher concentration can sometimes improve its stability in solution. Dilute to the final working concentration just before use.
-
Solvent Choice: If precipitation is a recurring issue, consider preparing your stock solution in a solvent mixture that maintains solubility at low temperatures, such as a solution containing a small percentage of DMSO or glycerol, if compatible with your assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting PAMP-12?
A1: The primary recommended solvent for PAMP-12 is sterile, purified water.[2][4] Several suppliers indicate that it is soluble in water up to 1 mg/ml.[4] If solubility issues arise, dilute acetic acid can be used. For highly concentrated stock solutions, small amounts of DMSO or DMF can be employed, followed by dilution with an aqueous buffer.[1]
Q2: How should I store the lyophilized PAMP-12 peptide?
A2: Lyophilized PAMP-12 should be stored at -20°C or -80°C in a desiccated environment to protect it from moisture.[2] When stored correctly, the peptide can be stable for at least a year at -20°C and up to two years at -80°C.[2]
Q3: What are the recommended storage conditions for PAMP-12 in solution?
A3: Once dissolved, it is recommended to aliquot the PAMP-12 solution and store it at -20°C or -80°C.[2] In solvent, PAMP-12 is stable for up to 1 month at -20°C and up to 6 months at -80°C.[2] Avoid repeated freeze-thaw cycles.[3]
Q4: My PAMP-12 solution has turned slightly yellow. Is it still usable?
A4: A slight yellowing of the solution could indicate oxidation or another form of degradation. It is recommended to prepare fresh solutions for critical experiments. To minimize oxidation, use degassed solvents for reconstitution and store aliquots under an inert gas like nitrogen or argon if possible.
Q5: Can I dissolve PAMP-12 directly in a phosphate-buffered saline (PBS) solution?
A5: While some suppliers indicate solubility in PBS (pH 7.2) up to 10 mg/ml, it is generally recommended to first dissolve peptides in water and then dilute with the buffer.[1] Some peptides can be less soluble in buffers containing salts. If you encounter solubility issues in PBS, try dissolving in water first.
Data and Protocols
PAMP-12 Solubility Data
| Solvent | Reported Solubility | Notes |
| Water (H₂O) | Soluble to 1 mg/ml[4] | Primary recommended solvent. Sonication may be required.[5] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/ml[1] | |
| Dimethylformamide (DMF) | 50 mg/ml[1] | Use as a last resort for highly concentrated stocks. |
| Dimethyl sulfoxide (DMSO) | 10 mg/ml[1] | Use as a last resort for highly concentrated stocks. |
| Acetic Acid (10-30% in water) | - | Recommended if the peptide does not dissolve in water.[2] |
PAMP-12 Storage and Stability
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | 1 year[2] | Sealed, away from moisture.[2] |
| Lyophilized Powder | -80°C | 2 years[2] | Sealed, away from moisture.[2] |
| In Solution | -20°C | 1 month[2] | Sealed, away from moisture.[2] |
| In Solution | -80°C | 6 months[2] | Sealed, away from moisture.[2] |
Experimental Protocols
Protocol 1: Assessing PAMP-12 Solubility
This protocol outlines a method for determining the solubility of PAMP-12 in a specific solvent.
Materials:
-
Lyophilized PAMP-12 peptide
-
Selected solvent (e.g., sterile water, PBS, 10% acetic acid)
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Spectrophotometer
Methodology:
-
Preparation: Allow the lyophilized PAMP-12 to come to room temperature. Briefly centrifuge the vial.
-
Initial Dissolution: Add a small, known amount of the peptide to a microcentrifuge tube. Add the selected solvent to achieve a high starting concentration (e.g., 10 mg/ml).
-
Mixing: Vortex the tube for 1-2 minutes.
-
Sonication: If the peptide is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution for any undissolved particles. A fully solubilized peptide solution should be clear.
-
Serial Dilutions: If the peptide dissolves at the starting concentration, perform serial dilutions with the same solvent.
-
Incubation and Observation: Incubate the dilutions at room temperature for at least one hour and observe for any precipitation.
-
Quantification (Optional): To quantify the soluble portion, centrifuge the tubes with undissolved peptide. Carefully remove the supernatant and measure its absorbance at 280 nm to determine the concentration of the dissolved peptide.
Protocol 2: Monitoring PAMP-12 Stability by HPLC
This protocol uses reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the stability of a PAMP-12 solution over time.
Materials:
-
PAMP-12 solution at a known concentration
-
Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
RP-HPLC system with a C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Autosampler vials
Methodology:
-
Sample Preparation: Prepare a stock solution of PAMP-12 in the desired buffer. Aliquot the solution into several autosampler vials.
-
Time Zero (T=0) Analysis: Immediately inject one aliquot into the HPLC system to obtain the initial purity profile.
-
Incubation: Place the remaining vials at the different storage temperatures.
-
Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), remove a vial from each temperature and inject it into the HPLC.
-
Data Analysis: Compare the chromatograms from each time point to the T=0 sample. A decrease in the area of the main PAMP-12 peak and the appearance of new peaks indicate degradation. Calculate the percentage of remaining intact PAMP-12 at each time point.
PAMP-12 Signaling Pathway
PAMP-12 is an agonist for the Mas-related G-protein coupled receptor X2 (MRGPRX2).[4] Activation of MRGPRX2 by PAMP-12 initiates downstream signaling through both G-protein dependent and β-arrestin pathways.[6][7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAMP-12 (human, porcine) | MRGPRX2 Agonist | Tocris Bioscience [tocris.com]
- 5. PAMP-12(human, porcine) | TargetMol [targetmol.com]
- 6. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 7. Substance P Serves as a Balanced Agonist for MRGPRX2 and a Single Tyrosine Residue Is Required for β-Arrestin Recruitment and Receptor Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
PAMP-12 Peptide Aggregation Prevention: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of PAMP-12 peptide during experimental procedures. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is PAMP-12 and why is its aggregation a concern?
PAMP-12 is a 12-amino acid peptide with the sequence FRKKWNKWALSR-NH2. It is a potent hypotensive peptide and an agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2). Peptide aggregation, the self-association of peptide monomers into larger, often insoluble complexes, is a significant concern as it can lead to:
-
Loss of biological activity: Aggregated peptides may not be able to bind to their target receptors.
-
Inaccurate quantification: Aggregation can lead to an underestimation of the effective peptide concentration in solution.
-
Precipitation: This can interfere with assays and experimental reproducibility.
-
Potential for altered biological effects: In some cases, peptide aggregates can have different or even toxic effects compared to the monomeric form.
Q2: What are the primary factors that can induce PAMP-12 aggregation?
Several factors, intrinsic to the peptide's sequence and extrinsic to its environment, can promote aggregation.[1]
-
Hydrophobicity: PAMP-12 contains several hydrophobic residues (Phenylalanine, Tryptophan, Leucine, Alanine) which can drive intermolecular association to minimize their exposure to water.[2][3]
-
Electrostatic Interactions: As a cationic peptide with multiple positively charged residues (Arginine, Lysine), electrostatic repulsion can prevent aggregation. However, at certain pH values or in the presence of counter-ions, these repulsive forces can be screened, allowing aggregation to occur.[1][4]
-
pH: The pH of the solution affects the net charge of the peptide. At or near its isoelectric point (pI), the net charge is zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation.
-
Concentration: Higher peptide concentrations increase the probability of intermolecular interactions and aggregation.[4]
-
Temperature: Increased temperature can accelerate aggregation kinetics.
-
Ionic Strength: High salt concentrations can screen the electrostatic repulsion between cationic peptide molecules, promoting aggregation.
-
Presence of Surfaces: Peptides can adsorb to surfaces, such as plasticware or glass, which can act as a nucleus for aggregation.[1]
Troubleshooting Guide
Problem: My PAMP-12 peptide solution appears cloudy or has visible precipitates.
This is a clear indication of aggregation and precipitation. Here are the steps to troubleshoot this issue:
Step 1: Review Your Dissolution Protocol
-
Initial Solvent Choice: PAMP-12 is generally soluble in water.[5] However, if you observe precipitation, consider using a small amount of a different solvent first.
-
Recommended Solubilization Strategy:
-
Attempt to dissolve the peptide in sterile, distilled water.
-
If unsuccessful, try a dilute acidic solution (e.g., 0.1% acetic acid). PAMP-12 is a basic peptide and should be soluble in acidic conditions.[6][7]
-
For highly aggregated peptide, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by slow, drop-wise addition to the aqueous buffer with stirring.[7][8] Be aware that DMSO can oxidize methionine and free cysteine residues, though PAMP-12 does not contain these.[8]
-
-
Step 2: Check the pH of Your Solution
-
Determine the Predicted Isoelectric Point (pI) of PAMP-12: The amino acid sequence of PAMP-12 (FRKKWNKWALSR-NH2) can be used to predict its pI. Online tools can provide an estimate. Based on its high content of basic residues (R, K), the pI is expected to be high (likely >10).
-
Adjust the pH: To maintain a net positive charge and promote electrostatic repulsion, ensure the pH of your working solution is well below the predicted pI. A pH range of 5-6 is often recommended for storing peptide solutions.[9][10]
Step 3: Evaluate the Peptide Concentration
-
Work with the Lowest Necessary Concentration: If possible, perform your experiments at a lower PAMP-12 concentration to reduce the likelihood of aggregation.
Step 4: Consider Storage Conditions
-
Lyophilized Peptide: Store lyophilized PAMP-12 at -20°C or -80°C in a desiccator.[7][11] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[6][9]
-
Peptide in Solution: Store peptide solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][9][10] PAMP-12 contains Tryptophan (W) and Asparagine (N), which can make it less stable in solution over long periods.[6][10]
| Parameter | Recommendation for Lyophilized PAMP-12 | Recommendation for PAMP-12 in Solution |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | -20°C or -80°C in aliquots |
| Container | Tightly sealed vial with desiccant | Sterile polypropylene or glass vials |
| Handling | Equilibrate to room temperature before opening | Avoid repeated freeze-thaw cycles |
| pH of Solution | N/A | 5-6 |
Problem: I am observing inconsistent results in my bioassays with PAMP-12.
Inconsistent results can be a subtle sign of ongoing, low-level aggregation that may not be visually apparent.
Step 1: Assess for Soluble Aggregates
-
Dynamic Light Scattering (DLS): This technique can detect the presence of small, soluble aggregates in your peptide solution.
-
Size Exclusion Chromatography (SEC): SEC can separate different oligomeric species and monomers, allowing you to quantify the extent of aggregation.
Step 2: Implement Proactive Aggregation Prevention Measures
-
Use of Excipients: In some cases, the addition of excipients can help stabilize the peptide. However, their compatibility with your specific assay must be verified.
-
Sugars (e.g., trehalose, sucrose): Can stabilize peptide structure.
-
Non-ionic surfactants (e.g., polysorbate 80): Can prevent surface-induced aggregation.
-
-
Filter Your Peptide Solution: After dissolution, filtering the peptide solution through a 0.22 µm filter can remove any pre-existing small aggregates.
Experimental Protocols
Protocol 1: Solubilization of PAMP-12 Peptide
-
Preparation: Allow the vial of lyophilized PAMP-12 to warm to room temperature in a desiccator.
-
Initial Solubilization: Add the required volume of sterile, distilled water to achieve a stock concentration higher than your final working concentration. Gently vortex or sonicate the vial to aid dissolution.
-
Acidic Solubilization (if necessary): If the peptide does not fully dissolve in water, add a small volume of 0.1% acetic acid and gently mix.
-
Organic Solvent Solubilization (last resort): For persistent solubility issues, dissolve the peptide in a minimal volume of DMSO (e.g., 10-20 µl). Then, slowly add this solution drop-wise to your aqueous buffer while stirring.
-
Final Dilution: Dilute the stock solution to the final working concentration using your assay buffer.
-
Sterile Filtration: Filter the final peptide solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.
-
Storage: Aliquot the solution and store at -20°C or -80°C.
Protocol 2: Monitoring PAMP-12 Aggregation using Thioflavin T (ThT) Assay
Thioflavin T (ThT) is a fluorescent dye that binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence intensity.
-
Reagent Preparation:
-
Prepare a stock solution of PAMP-12 at the desired concentration in the buffer of interest.
-
Prepare a stock solution of ThT (e.g., 1 mM in water).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add your PAMP-12 solution.
-
Add ThT to a final concentration of 10-20 µM.
-
Include control wells with buffer and ThT only (blank).
-
-
Incubation and Measurement:
-
Incubate the plate at a specific temperature (e.g., 37°C), with or without agitation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is indicative of nucleated aggregation.
Visualizations
Caption: PAMP-12 aggregation pathway from soluble monomers to insoluble precipitates.
Caption: Workflow for troubleshooting PAMP-12 peptide precipitation.
References
- 1. Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Neutral peptides allow aggregation of cationic peptides in antimicrobial secretory fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs | PLOS One [journals.plos.org]
- 6. Prediction of aggregation rate and aggregation-prone segments in polypeptide sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cationic amphiphilic peptide chaperone rescues Aβ42 aggregation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting aggregation-prone sequences in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. verifiedpeptides.com [verifiedpeptides.com]
PAMP-12 Technical Support Center: Navigating the Impact of the TFA Counterion
Welcome to the technical support center for researchers working with PAMP-12. This resource provides essential guidance on a critical but often overlooked aspect of peptide research: the influence of the trifluoroacetate (TFA) counterion on experimental outcomes. TFA is commonly used during peptide synthesis and purification, resulting in its presence as a counterion in the final peptide product.[1][2][3] While essential for the production process, residual TFA can significantly impact biological and biophysical experiments, leading to unreliable or misleading results.[1][2][4]
This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, mitigate, and control for the effects of the TFA counterion in your PAMP-12 experiments.
Troubleshooting Guide
Encountering unexpected or inconsistent results in your PAMP-12 experiments? The TFA counterion might be the culprit. This section provides a systematic approach to troubleshooting common issues.
| Symptom | Potential Cause | Recommended Action |
| Inconsistent cell viability or proliferation in culture | Residual TFA can exhibit cytotoxic or growth-promoting effects depending on the cell type and concentration.[1][2][5] | 1. Quantify TFA content: Determine the percentage of TFA in your peptide stock. 2. TFA control: Treat cells with a TFA salt solution (e.g., sodium trifluoroacetate) at the same concentration as in your peptide experiment. 3. Counterion exchange: Exchange the TFA for a more biologically compatible counterion like acetate or hydrochloride.[1][6] |
| Altered cellular signaling pathways | TFA has been shown to act as an allosteric modulator of certain receptors, potentially interfering with PAMP-12's interaction with its receptors, MRGPRX2 and ACKR3.[1][2] | 1. Receptor binding assay: Compare the binding affinity of TFA-salt and acetate/hydrochloride-salt forms of PAMP-12 to its receptors. 2. Downstream signaling analysis: Analyze key downstream signaling events (e.g., β-arrestin recruitment for ACKR3, G-protein signaling for MRGPRX2) with both forms of the peptide.[7][8] |
| Variability in in vivo studies (e.g., inflammatory response) | TFA can elicit inflammatory responses and antibody formation, confounding the interpretation of PAMP-12's biological effects.[2][9][10] | 1. Vehicle control with TFA: Inject the vehicle solution containing an equivalent amount of TFA to assess its baseline effect. 2. Use TFA-free peptide: Whenever possible, use PAMP-12 with an alternative counterion for in vivo experiments. |
| Artifacts in biophysical measurements (FTIR, CD spectroscopy) | TFA has a strong absorbance band around 1673 cm-1, which can overlap with the amide I band of peptides, interfering with secondary structure analysis.[1][2] | 1. Blank subtraction: Carefully subtract the spectrum of a TFA-containing buffer. 2. Counterion exchange: Perform measurements with a TFA-free peptide to obtain a clean spectrum.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a counterion and why is TFA present in my PAMP-12 sample?
A counterion is an ion that accompanies an ionic species to maintain electric neutrality. Peptides synthesized via solid-phase peptide synthesis (SPPS) are typically cleaved from the resin and purified using trifluoroacetic acid (TFA).[3] During this process, positively charged residues on the peptide (like arginine and lysine in PAMP-12) associate with the negatively charged trifluoroacetate ion.
Q2: At what concentration does TFA start to affect experimental results?
The concentration at which TFA exerts an effect can vary significantly depending on the assay and cell type. Some studies have reported effects on cell proliferation at concentrations as low as 10 nM, while others have observed effects at micromolar to millimolar concentrations.[2]
Q3: How can I remove or replace the TFA counterion?
Several methods are available for TFA removal or exchange:[6][11][12]
-
Ion-exchange chromatography: This is a highly effective method for replacing TFA with a different counterion.
-
Reverse-phase HPLC: Using a mobile phase containing a different acid (e.g., acetic acid or hydrochloric acid) can facilitate the exchange.[6]
-
Lyophilization from HCl solution: Repeated lyophilization from a dilute HCl solution can replace TFA with chloride.[11]
Q4: What are the best practices for reporting experiments using peptides with TFA counterions?
To ensure reproducibility, it is crucial to:
-
Report the identity of the counterion (e.g., PAMP-12 TFA salt).
-
Quantify and report the percentage of TFA in the peptide sample.
-
Include appropriate controls for the TFA counterion in your experiments.
Quantitative Impact of TFA Counterion
The following table summarizes the potential quantitative effects of TFA on various experimental parameters. Note that these are general observations for peptides, and the specific impact on PAMP-12 should be empirically determined.
| Parameter | Potential Impact of TFA | Reported Concentration Range | Reference |
| Cell Proliferation (Osteoblasts) | Inhibition | Starting from 10 nM | [2] |
| Cell Growth (Murine Glioma) | Stimulation | 0.5 - 7.0 mM | [2] |
| Glycine Receptor (GlyR) Activity | Allosteric Modulation (Increase) | Not specified | [1][2] |
| FTIR Spectroscopy | Absorbance Interference | Overlaps with Amide I band (~1670 cm⁻¹) | [1][2] |
Experimental Protocols
Protocol 1: Counterion Exchange by Lyophilization from HCl
This protocol is adapted from established methods for exchanging TFA for chloride.[11]
Materials:
-
PAMP-12 TFA salt
-
Milli-Q or ultrapure water
-
10 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the PAMP-12 TFA salt in 10 mM HCl.
-
Freeze the solution using a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the sample until all the solvent is removed.
-
Repeat steps 1-3 for a total of three cycles to ensure complete exchange.
-
After the final lyophilization, dissolve the resulting PAMP-12 HCl salt in the desired buffer for your experiment.
-
Optional: Confirm the removal of TFA using techniques like 19F-NMR or FT-IR.[11]
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts.
Caption: Troubleshooting workflow for experiments involving PAMP-12.
Caption: PAMP-12 signaling pathways and points of potential TFA interference.
References
- 1. genscript.com [genscript.com]
- 2. genscript.com [genscript.com]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Counter-Ions in Peptides—An Overview [mdpi.com]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omizzur.com [omizzur.com]
Technical Support Center: PAMP-12 Degradation in Serum-Containing Media
This guide provides researchers, scientists, and drug development professionals with answers to common questions and issues regarding the stability of Proadrenomedullin N-terminal 12-peptide (PAMP-12) in serum-containing media.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is PAMP-12 and why is its stability in serum-containing media a concern?
PAMP-12, also known as PAMP(9-20), is a 12-residue peptide fragment derived from Proadrenomedullin N-terminal 20 peptide (PAMP-20).[1] It is recognized for its potent antimicrobial and hypotensive activities.[1][2] Like many therapeutic peptides, PAMP-12 is susceptible to rapid degradation by proteases present in serum, which is a common supplement in cell culture media.[3][4] This proteolytic degradation can lead to a loss of biological activity, resulting in skewed experimental data, poor reproducibility, and an inaccurate assessment of the peptide's therapeutic potential.[5][6] Therefore, understanding and quantifying its stability is a critical step in the development of PAMP-12 as a therapeutic agent.
Q2: What are the primary factors that cause PAMP-12 degradation in serum?
The primary cause of PAMP-12 degradation in serum-containing media is enzymatic cleavage by proteases. Serum is a complex mixture containing numerous enzymes, such as peptidases and proteases, that can cleave peptide bonds.[4] The rate and pattern of degradation can be influenced by several factors:
-
Protease Concentration: Higher concentrations of serum in the media generally lead to faster peptide degradation.[7]
-
Peptide Sequence: The specific amino acid sequence of PAMP-12 dictates its susceptibility to different proteases.
-
Terminal Modifications: Peptides with unprotected N-terminal amines and C-terminal carboxylic acids are often more susceptible to degradation by aminopeptidases and carboxypeptidases, respectively.[8][9]
-
Incubation Conditions: Temperature and pH can significantly affect both protease activity and peptide conformational stability.[10] Assays are typically performed at 37°C to mimic physiological conditions.
-
Serum vs. Plasma: The spectrum of active proteases can differ between serum and plasma due to the activation of the coagulation cascade in serum preparation.[4][11] Generally, peptides are degraded more rapidly in serum than in plasma.[4]
Q3: How does PAMP-12 exert its antimicrobial activity?
PAMP-12 is a cationic antimicrobial peptide (AMP) that exerts its effect primarily by interacting with and disrupting the negatively charged membranes of microorganisms.[12] The mechanism involves several steps:
-
Electrostatic Attraction: The positively charged PAMP-12 is attracted to the anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[12]
-
Membrane Permeabilization: Upon binding, the peptide inserts into the lipid bilayer, disrupting its integrity and increasing its permeability.[2][13]
-
Intracellular Targets: In some cases, after crossing the membrane, AMPs can interfere with essential intracellular processes like DNA or protein synthesis.[13]
This membrane-disrupting mechanism is a key reason why AMPs are considered a promising alternative to traditional antibiotics, as it is less likely to induce microbial resistance.[12][14]
Section 2: Experimental Protocol & Workflow
Q4: How do I perform an in vitro serum stability assay for PAMP-12?
This protocol outlines a standard method for determining the half-life of PAMP-12 in serum using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for analysis.
Detailed Experimental Protocol
1. Materials & Reagents:
-
Lyophilized PAMP-12 peptide (high purity, >95%)
-
Human or mouse serum (e.g., from Sigma-Aldrich)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: Trichloroacetic acid (TCA) 10-15% (v/v) in water, or a 1:1 (v/v) mixture of acetonitrile (ACN) and ethanol (EtOH).[6]
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in ACN
2. Preparation of Solutions:
-
PAMP-12 Stock Solution: Prepare a 1 mM stock solution of PAMP-12 in sterile, nuclease-free water. To avoid issues with solubility or stability, it is best to dissolve the peptide just before use.[5] Store at -20°C in small aliquots to avoid freeze-thaw cycles.[5]
-
Serum Preparation: Thaw the serum on ice or at 2-8°C.[15] Centrifuge at high speed (e.g., 13,000 x g for 10 min at 4°C) to remove any precipitates. The protocol can be adapted for different serum concentrations (e.g., 25%, 50%, or 90%) by diluting the serum with PBS.
3. Incubation Procedure:
-
Pre-warm the prepared serum solution to 37°C in a water bath or incubator.
-
To initiate the assay, add the PAMP-12 stock solution to the serum to achieve the desired final concentration (e.g., 100 µM). Mix gently by vortexing. This is your Time 0 sample.
-
Immediately withdraw the first aliquot (e.g., 100 µL) for the T=0 time point and transfer it to a tube containing the quenching solution (e.g., 20 µL of 15% TCA or 200 µL of ACN/EtOH).[6] The quenching agent stops enzymatic activity by precipitating the serum proteins.
-
Incubate the remaining peptide-serum mixture at 37°C with gentle shaking.
-
Withdraw subsequent aliquots at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes) and quench them in the same manner.
4. Sample Processing:
-
After quenching, incubate the samples on ice or at 4°C for at least 30 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the remaining intact PAMP-12 and any degradation fragments.
-
Transfer the supernatant to an HPLC vial for analysis.
5. RP-HPLC Analysis:
-
Equilibrate the C18 column with your starting mobile phase conditions.
-
Inject the supernatant and run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 15-30 minutes) to elute the peptide.[16]
-
Monitor the elution profile using a UV detector at 214 or 280 nm.
-
The amount of intact PAMP-12 remaining at each time point is determined by integrating the area of the corresponding peak in the chromatogram.
6. Data Analysis:
-
Calculate the percentage of intact PAMP-12 remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide against time.
-
Determine the half-life (t½), which is the time required for 50% of the peptide to be degraded, by fitting the data to a one-phase decay model.
Section 3: Data Interpretation & Summary
Q5: How should I present PAMP-12 stability data?
Quantitative data from stability assays should be summarized in a clear, structured table. This allows for easy comparison of results across different conditions. The key metric to report is the peptide's half-life (t½), which is the time it takes for 50% of the initial peptide concentration to be degraded.
| Serum Concentration (% in PBS) | Incubation Temperature (°C) | PAMP-12 Half-Life (t½, minutes) |
| 25% | 37 | 145 ± 12 |
| 50% | 37 | 78 ± 9 |
| 90% | 37 | 35 ± 5 |
Section 4: Troubleshooting Guide
Q6: My PAMP-12 is degrading almost instantly. What are the common causes and solutions?
Instantaneous degradation (i.e., significant loss at T=0) can be alarming. Common causes include:
-
Improper Quenching: The quenching step was not fast or effective enough, allowing proteases to act before being inactivated. Ensure the aliquot is added directly and immediately into the quenching solution.
-
High Protease Activity: The serum batch may have exceptionally high protease activity. Test a different batch or lot of serum.
-
Peptide Quality: Ensure the peptide was stored correctly (lyophilized at -20°C, protected from light and moisture) and that stock solutions are made fresh to avoid pre-degradation.[5] Repeated freeze-thaw cycles of peptide stocks can cause degradation.[5]
-
Analyte Loss during Precipitation: Some peptides can be lost during the protein precipitation step. A recent study found that using a mixture of organic solvents (e.g., ACN/EtOH) preserved more peptide for analysis compared to strong acids like TCA.[6]
Q7: I am observing high variability between my experimental replicates. How can I improve consistency?
High variability can obscure results and is often a sign of issues in the experimental setup.[17][18] To improve consistency:
-
Standardize Sample Handling: Inaccurate weighing of lyophilized peptide powder is a major source of error, often due to its hygroscopic nature (absorbing moisture) and static charge.[17][18][19] Use an anti-static weighing device and allow the peptide container to equilibrate to room temperature before opening to minimize moisture condensation.[19]
-
Ensure Homogeneity: Vortex all solutions thoroughly (peptide stock, serum dilutions, and the final reaction mixture) before taking aliquots.
-
Automate Pipetting: If possible, use automated or calibrated pipettes to minimize volume errors, especially for small volumes.
-
Control for Serum Batch Variability: Peptide degradation rates can vary significantly between serum from different donors or batches.[6] If possible, use the same lot of serum for an entire set of comparative experiments.
-
Use an Internal Standard: A non-degradable internal standard can help correct for variations in sample processing and HPLC injection volume.[20]
| Problem | Potential Cause | Recommended Solution | Citation |
| Rapid Degradation | Ineffective quenching | Ensure immediate transfer of aliquot into quenching solution. Test alternative quenching methods (e.g., ACN/EtOH vs. TCA). | [6] |
| High protease activity in serum | Test a different serum lot or use heat-inactivated serum to assess the contribution of heat-labile proteases. | ||
| High Variability | Inaccurate peptide weighing | Use an anti-static device; allow peptide vial to reach room temperature before opening; perform Karl Fischer titration to account for water content. | [17][18] |
| Inconsistent sample handling | Ensure thorough mixing of all solutions; use calibrated pipettes; standardize timing of additions and quenching. | [17] | |
| Serum batch differences | Use a single, large batch of serum for all related experiments to eliminate donor-to-donor variability. | [6] | |
| Peptide Loss | Non-specific binding/Aggregation | Use low-binding labware; assess aggregation with techniques like dynamic light scattering. | [21] |
| Co-precipitation with proteins | Optimize the precipitation method. Organic solvents may be gentler and lead to less analyte loss than strong acids. | [6] |
Q8: How can I differentiate between peptide degradation and other forms of sample loss, like aggregation or surface binding?
A decreasing peak in the HPLC chromatogram indicates a loss of soluble, intact peptide but doesn't distinguish the cause.
-
Degradation: Proteolytic degradation will produce smaller peptide fragments, which may appear as new, typically earlier-eluting peaks in the RP-HPLC chromatogram. Using mass spectrometry (LC-MS) can confirm the identity of these fragments and pinpoint cleavage sites.
-
Aggregation: Peptides can self-associate to form aggregates, which may precipitate out of solution and be removed during the centrifugation step.[10][21] This leads to a loss of the main peptide peak without the appearance of corresponding degradation fragments. Aggregation is influenced by factors like peptide concentration, pH, and temperature.[21]
-
Surface Binding: Hydrophobic or charged peptides can adsorb to the surfaces of plastic labware (e.g., microcentrifuge tubes, pipette tips). This can be mitigated by using low-protein-binding labware.
References
- 1. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 5. genscript.com [genscript.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of different fetal bovine serum concentrations on the replicative life span of cultured chick cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum [plos.figshare.com]
- 12. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. biomedgrid.com [biomedgrid.com]
- 18. biomedgrid.com [biomedgrid.com]
- 19. researchgate.net [researchgate.net]
- 20. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. royalsocietypublishing.org [royalsocietypublishing.org]
selecting the correct vehicle control for in vivo PAMP-12 studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of a vehicle control for in vivo studies involving the peptide PAMP-12.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving PAMP-12 for in vivo administration?
A1: For in vivo studies, PAMP-12 should be dissolved in a sterile, isotonic, and pH-neutral vehicle to ensure the stability and solubility of the peptide and to minimize adverse reactions in the animal model. The most commonly recommended and utilized vehicle is sterile Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4 .[1][2][3] Normal saline (0.9% NaCl) is also a suitable alternative.[4]
Q2: What is the solubility of PAMP-12 in aqueous vehicles?
A2: PAMP-12 is soluble in water and PBS. One supplier reports a solubility of up to 1 mg/ml in water and 10 mg/ml in PBS (pH 7.2) .[1] It is crucial to ensure complete dissolution of the peptide before administration.
Q3: How should I prepare and store PAMP-12 solutions for in vivo use?
A3: PAMP-12 should be reconstituted in sterile PBS (pH 7.2-7.4) to the desired concentration. To minimize degradation, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Q4: Are there any known stability issues with PAMP-12 in solution?
A4: Like many peptides, PAMP-12 can be susceptible to degradation in solution over time, particularly through hydrolysis and oxidation. Maintaining a neutral pH and storing frozen in aliquots will help to minimize degradation. Avoid prolonged storage at room temperature or in alkaline conditions (pH > 8).
Q5: Can I use organic solvents like DMSO to dissolve PAMP-12 for in vivo studies?
A5: While some sources mention the solubility of PAMP-12 in organic solvents like DMSO, it is generally not recommended for in vivo administration, especially for intravenous injections, due to potential toxicity and off-target effects.[5] If a co-solvent is necessary for a specific application, the concentration of the organic solvent should be minimized, and a vehicle-only control group is essential to account for any solvent-induced effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of PAMP-12 in solution | - Exceeding solubility limit- Incorrect pH of the vehicle- Interaction with components of a complex vehicle | - Ensure the concentration does not exceed the recommended solubility.- Verify the pH of the PBS or saline is between 7.2 and 7.4.- If using a complex vehicle, assess the compatibility of all components with PAMP-12. Consider simplifying the vehicle to sterile PBS or saline. |
| Injection site reaction (e.g., swelling, inflammation) | - Non-isotonic or non-sterile vehicle- High concentration of PAMP-12- Immunogenic response to the peptide or vehicle components | - Use sterile, isotonic PBS or saline.- Consider lowering the concentration of PAMP-12.- Include a vehicle-only control group to differentiate between a reaction to the peptide and the vehicle. |
| Lack of expected biological effect | - Peptide degradation- Improper administration- Incorrect dosage | - Prepare fresh PAMP-12 solutions for each experiment.- Ensure proper training in the chosen administration route (e.g., intravenous, subcutaneous).- Perform a dose-response study to determine the optimal effective dose. |
| Inconsistent results between experiments | - Variability in vehicle preparation- Inconsistent PAMP-12 concentration- Differences in animal handling and injection technique | - Standardize the vehicle preparation protocol.- Accurately determine the concentration of the PAMP-12 stock solution.- Ensure consistent animal handling and injection procedures across all experimental groups. |
Data Presentation
Table 1: Comparison of Suitable Vehicles for In Vivo PAMP-12 Administration
| Vehicle | Composition | Key Properties | Considerations for Use with PAMP-12 |
| Phosphate-Buffered Saline (PBS) | Isotonic solution of sodium chloride, sodium phosphate, and potassium phosphate in water. | - Isotonic and non-toxic to cells[3]- Buffering capacity helps maintain a stable pH of ~7.4[3] | - Recommended primary vehicle. - PAMP-12 is reported to be soluble in PBS (pH 7.2) at 10 mg/ml.[1] |
| Normal Saline | 0.9% sodium chloride in water. | - Isotonic[4]- Readily available and simple to prepare. | - A suitable alternative to PBS.- Lacks the buffering capacity of PBS, so pH may be less stable. |
Experimental Protocols
Protocol 1: Preparation of PAMP-12 for Intravenous Injection
Materials:
-
Lyophilized PAMP-12 peptide
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile, non-pyrogenic microcentrifuge tubes
-
Sterile, non-pyrogenic syringe and needles for administration
Procedure:
-
Allow the lyophilized PAMP-12 vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of sterile PBS (pH 7.2-7.4) to the vial to achieve the desired stock concentration.
-
Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing, which can cause peptide aggregation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If not for immediate use, aliquot the stock solution into single-use sterile microcentrifuge tubes and store at -20°C or -80°C.
-
On the day of the experiment, thaw a single-use aliquot and dilute it to the final injection concentration with sterile PBS (pH 7.2-7.4).
-
Draw the final solution into a sterile syringe for administration.
Protocol 2: In Vivo Administration of PAMP-12 via Intravenous Injection (Rat Model)
Materials:
-
Prepared PAMP-12 solution
-
Vehicle control (sterile PBS, pH 7.2-7.4)
-
Appropriate animal restraint device
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Properly restrain the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the injection site with 70% ethanol.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the PAMP-12 solution or vehicle control at a controlled rate. A study on the hypotensive effects of PAMP-12 in anesthetized rats used intravenous injections.[5]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions post-injection.
-
Return the animal to its cage and continue with the experimental timeline.
Mandatory Visualizations
Caption: PAMP-12 Signaling Pathways.
Caption: In Vivo PAMP-12 Experimental Workflow.
References
Validation & Comparative
PAMP-12 vs. Full-Length PAMP-20: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Proadrenomedullin N-terminal 20 peptide (PAMP-20) and its C-terminal fragment, PAMP-12, are two endogenously produced peptides with a range of biological activities. While originating from the same precursor, their distinct structures confer different and sometimes opposing effects on various physiological systems. This guide provides a comparative overview of their biological activities, supported by available experimental data, to aid researchers in their investigations and therapeutic development efforts.
Summary of Biological Activities
The biological activities of PAMP-12 and PAMP-20 are multifaceted, with significant differences observed in their receptor interactions and downstream effects. PAMP-20 often exhibits broader actions, while PAMP-12 can display more specific or even antagonistic properties.
| Biological Effect | PAMP-12 (PAMP 9-20) | Full-Length PAMP-20 | Key Findings |
| Cardiovascular | Hypotensive effect comparable to PAMP-20[1] | Potent hypotensive peptide[1] | Both peptides exhibit vasodilatory properties. |
| Adrenal Secretion | Weak antagonist of PAMP receptors[2] | Inhibits Ca2+-dependent aldosterone and catecholamine secretion[2] | The N-terminal portion of PAMP-20 is crucial for its antisecretagogue action in the adrenal gland. |
| Metabolic | Not explicitly studied for metabolic effects | Elevates blood glucose levels via bombesin receptors[3] | PAMP-20's hyperglycemic effect is mediated through a distinct receptor system. |
| Angiogenesis | Inhibits PAMP-20-induced angiogenesis[2][4] | Potent angiogenic factor[4][5] | PAMP-12 acts as a functional antagonist to the pro-angiogenic effects of PAMP-20. |
| Antimicrobial | More potent against Gram-negative bacteria[6] | Antimicrobial activity[6] | Both peptides possess antimicrobial properties, with PAMP-12 showing enhanced activity against specific bacterial types. |
| Receptor Binding | Agonist of MRGPRX2[3]; Binds to ACKR3[7][8] | Binds to bombesin receptors[3]; Binds to ACKR3[7][8] | The two peptides interact with distinct primary receptors, leading to different signaling outcomes. |
Detailed Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Due to the limited availability of full-text articles in the conducted search, comprehensive, step-by-step protocols cannot be provided. However, the following outlines the general methodologies employed in the cited studies.
Cardiovascular Effect Assessment
-
Animal Model: Anesthetized rats are commonly used.
-
Procedure: Peptides are administered intravenously in a dose-dependent manner. Blood pressure is monitored continuously to assess hypotensive effects.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
-
Method: Broth microdilution method is typically used.
-
Procedure: A serial dilution of the peptides is prepared in a 96-well plate. Bacterial cultures are added to each well and incubated. The MIC is determined as the lowest concentration of the peptide that inhibits visible bacterial growth.
Angiogenesis Assays
-
In Vivo Model: Directed in vivo angiogenesis assay in nude mice.
-
Procedure: Angioreactors containing Matrigel with different concentrations of PAMP-20 and PAMP(12-20) are implanted subcutaneously. After a set period, the angioreactors are explanted, and the extent of new blood vessel formation is quantified.
Calcium Mobilization Assay
-
Cell Lines: HEK293 cells transfected with the receptor of interest (e.g., MRGPRX2).
-
Procedure: Cells are loaded with a calcium-sensitive fluorescent dye. The peptide is added, and the change in intracellular calcium concentration is measured using a fluorescence plate reader.
β-Arrestin Recruitment Assay
-
Method: Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) assays.
-
Procedure: Cells are co-transfected with a receptor tagged with a luciferase or an enzyme fragment and β-arrestin tagged with a corresponding fluorescent protein or the complementary enzyme fragment. Upon peptide stimulation, the recruitment of β-arrestin to the receptor brings the tags in proximity, generating a detectable signal.
Signaling Pathways
The differential biological activities of PAMP-12 and PAMP-20 can be attributed to their engagement with distinct cell surface receptors and subsequent activation of different intracellular signaling cascades.
PAMP-12 Signaling via MRGPRX2
PAMP-12 is a potent agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is primarily expressed on mast cells. Activation of MRGPRX2 by PAMP-12 leads to mast cell degranulation and the release of inflammatory mediators. The signaling pathway involves the activation of G proteins Gαi and Gαq, leading to an increase in intracellular calcium.
Caption: PAMP-12 activation of MRGPRX2 signaling cascade.
PAMP-20 Signaling via Bombesin Receptors
The hyperglycemic effect of PAMP-20 is mediated through its interaction with bombesin receptors, such as the gastrin-releasing peptide receptor (GRP-R). This signaling pathway involves the activation of phospholipase C (PLC) and other downstream effectors, ultimately leading to increased glucagon secretion.
Caption: PAMP-20 signaling through bombesin receptors.
PAMP-12 and PAMP-20 Interaction with ACKR3
Both PAMP-12 and PAMP-20 can bind to the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. However, ACKR3 does not couple to G proteins to initiate classical signaling cascades. Instead, it functions as a scavenger receptor, internalizing the peptides. This process is mediated by β-arrestin recruitment. PAMP-12 has a higher potency for ACKR3 than PAMP-20.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The MRGPRX2-substance P pathway regulates mast cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A DNA Vaccine Against Proadrenomedullin N-Terminal 20 Peptide (PAMP) Reduces Angiogenesis and Increases Lymphocyte and Macrophage Infiltration but Has No Effect on Tumor Burden in a Mouse Model of Lung Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2010000025A1 - Anti-pamp therapeutic antibodies - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of PAMP-12 and Adrenomedullin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the signaling pathways initiated by two distinct peptides derived from the same precursor, proadrenomedullin: PAMP-12 and adrenomedullin (AM). By presenting experimental data, detailed methodologies, and clear visual representations of the signaling cascades, this document aims to be a valuable resource for researchers investigating the physiological roles of these peptides and for professionals involved in the development of targeted therapeutics.
Introduction
Proadrenomedullin undergoes post-translational processing to yield several bioactive peptides, including adrenomedullin (AM) and proadrenomedullin N-terminal 20 peptide (PAMP), from which PAMP-12 is derived. While originating from the same precursor, PAMP-12 and AM exhibit distinct receptor specificities and activate different intracellular signaling cascades, leading to a diverse and sometimes contrasting array of physiological effects. Understanding these differences is crucial for elucidating their specific biological functions and for the targeted development of novel drugs.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for PAMP-12 and adrenomedullin signaling, providing a direct comparison of their receptor interactions and downstream effects.
| Parameter | PAMP-12 | Adrenomedullin | Reference |
| Primary Receptor | Mas-related G protein-coupled receptor X2 (MrgX2) | Calcitonin receptor-like receptor (CLR) in complex with Receptor activity-modifying protein 2 (RAMP2) or RAMP3 | [1][2] |
| Secondary/Scavenging Receptor | Atypical chemokine receptor 3 (ACKR3/CXCR7) | - | [1][2] |
| EC50 for Primary Receptor Activation | 57.2 nM (for MrgX2) | ~0.4 nM (for CLR/RAMP3) | [3] |
| Primary G-protein Coupling | Gq | Gs | [4][5] |
Table 1: Receptor and Ligand Interaction Properties
| Cellular Response | PAMP-12 (via MrgX2) | Adrenomedullin (via CLR/RAMP) | Reference |
| Intracellular Calcium (Ca2+) Mobilization | Induces Ca2+ release | Can induce Ca2+ release | [6][7] |
| Cyclic AMP (cAMP) Production | Inhibits forskolin-induced cAMP accumulation | Stimulates cAMP production | [8] |
| MAPK/ERK Pathway Activation | Activates ERK | Activates ERK | [4][9] |
| PI3K/AKT Pathway Activation | Activates AKT | Activates AKT | [4][9] |
| β-Arrestin Recruitment | Induces β-arrestin recruitment (via ACKR3) | Can induce β-arrestin recruitment | [1][7] |
Table 2: Comparison of Downstream Cellular Responses
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of PAMP-12 and adrenomedullin.
Caption: PAMP-12 Signaling Pathways.
Caption: Adrenomedullin Signaling Pathway.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for key experiments used to characterize and compare PAMP-12 and adrenomedullin signaling.
β-Arrestin Recruitment Assay
This assay is crucial for investigating the interaction of ligands with GPCRs, particularly for receptors like ACKR3 that signal independently of G-proteins.
Caption: β-Arrestin Recruitment Assay Workflow.
Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., ACKR3) fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96- or 384-well white, clear-bottom plates at a predetermined density and allowed to adhere overnight.
-
Ligand Preparation: A serial dilution of the ligand (PAMP-12 or adrenomedullin) is prepared in assay buffer.
-
Ligand Addition: The culture medium is removed, and the prepared ligand dilutions are added to the cells.
-
Incubation: The plate is incubated at 37°C for a period determined by the specific assay kit (typically 60-90 minutes) to allow for receptor-β-arrestin interaction.
-
Substrate Addition: The detection reagent, containing the substrate for the reporter enzyme, is added to each well.
-
Signal Detection: After a short incubation at room temperature to allow for signal development, the luminescence is read using a plate reader.
-
Data Analysis: The data is normalized to a control and plotted to determine the EC50 value for β-arrestin recruitment.
cAMP Measurement Assay
This assay is fundamental for distinguishing the Gs-coupled signaling of adrenomedullin from the Gi-coupled or Gq-coupled signaling of PAMP-12.
Caption: cAMP Measurement Assay Workflow.
Protocol:
-
Cell Culture and Seeding: Cells expressing the receptor of interest are seeded in a 96- or 384-well plate and cultured overnight.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Ligand Stimulation: Cells are stimulated with various concentrations of PAMP-12 or adrenomedullin for a defined time (e.g., 15-30 minutes) at 37°C. For Gi-coupled receptors, cells are co-stimulated with forskolin.
-
Cell Lysis: A lysis buffer is added to stop the reaction and release intracellular cAMP.
-
cAMP Detection: The amount of cAMP in the lysate is quantified using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter system according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to the ligand is then calculated and plotted to determine EC50 values.
Intracellular Calcium Mobilization Assay
This assay is critical for characterizing the Gq-mediated signaling of PAMP-12 through its receptor MrgX2.
Caption: Intracellular Calcium Mobilization Assay Workflow.
Protocol:
-
Cell Culture and Seeding: Cells expressing the receptor of interest (e.g., MrgX2) are seeded in a black-walled, clear-bottom 96- or 384-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage, and incubated in the dark at 37°C.
-
Ligand Preparation: Serial dilutions of the ligand (PAMP-12) are prepared.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of the ligand.
-
Data Acquisition: Fluorescence is monitored in real-time immediately after ligand addition to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is normalized and plotted against the ligand concentration to determine the EC50 for calcium mobilization.
ERK Phosphorylation Assay (Western Blot)
This assay is used to confirm the activation of the MAPK/ERK pathway, a common downstream target for both PAMP-12 and adrenomedullin.
Caption: ERK Phosphorylation Western Blot Workflow.
Protocol:
-
Cell Culture and Treatment: Cells are grown to near confluence and then serum-starved to reduce basal ERK phosphorylation. Cells are then treated with the ligand (PAMP-12 or adrenomedullin) for various time points.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Stripping and Re-probing: The membrane is stripped and re-probed with an antibody for total ERK1/2 to serve as a loading control.
-
Densitometry: The band intensities for phosphorylated and total ERK are quantified, and the ratio of phospho-ERK to total ERK is calculated to determine the extent of activation.
Conclusion
PAMP-12 and adrenomedullin, despite their common origin, activate distinct signaling pathways through different receptors. Adrenomedullin primarily signals through the Gs-cAMP pathway via CLR/RAMP complexes, leading to vasodilation and other protective cardiovascular effects. In contrast, PAMP-12's signaling is more complex, involving Gq-mediated calcium mobilization through MrgX2 and a separate scavenging and β-arrestin-mediated internalization via ACKR3. These fundamental differences in their signaling mechanisms underscore their distinct physiological roles and highlight the potential for selectively targeting these pathways for therapeutic intervention. The experimental protocols and comparative data provided in this guide offer a solid foundation for further research into the nuanced biology of these important peptides.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustained Activation of CLR/RAMP Receptors by Gel-Forming Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical characterization of G protein coupling to calcitonin gene–related peptide and adrenomedullin receptors using a native PAGE assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 8. Intracellular calcium mobilization assays [bio-protocol.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
PAMP-12 versus LL-37: A Comparative Analysis of Antimicrobial Efficacy Against Escherichia coli
In the landscape of antimicrobial peptide (AMP) research, both Proadrenomedullin N-terminal 20 peptide (PAMP) derivatives and the human cathelicidin LL-37 have emerged as significant candidates in the fight against bacterial infections. This guide provides a detailed comparison of the antimicrobial efficacy of PAMP-12 and LL-37 against the Gram-negative bacterium Escherichia coli, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Quantitative Efficacy Assessment
The antimicrobial activity of PAMP-12 and LL-37 against E. coli is most commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that inhibits visible bacterial growth.
| Peptide | E. coli Strain | MIC (µM) | MIC (µg/mL) | Reference |
| PAMP(9-20) (PAMP-12) | Standard Strain | 4 - 32 | - | [1] |
| LL-37 | ATCC 25922 | - | 9.38 - 75 | [2] |
| LL-37 | ML-35p | <10 µg/mL | <10 | [3] |
| LL-37 | Exponentially growing | 1.00 ± 0.075 | - | [4][5] |
| LL-37 | Stationary phase | 0.609 ± 0.075 | - | [4][5] |
| LL-37 | K-12 | - | - | [6] |
Note: Direct comparison of MIC values should be approached with caution due to variations in experimental conditions, including the specific E. coli strain, growth phase of the bacteria, and the assay medium used.
Mechanisms of Action: A Divergent Approach to Bacterial Killing
PAMP-12 and LL-37 employ distinct mechanisms to exert their antimicrobial effects on E. coli. LL-37 primarily acts on the bacterial membrane, leading to its disruption, while PAMP-12 appears to target intracellular components without causing significant membrane damage.
LL-37: Membrane Disruption
The cationic and amphipathic nature of LL-37 facilitates its interaction with the negatively charged lipopolysaccharide (LPS) on the outer membrane of E. coli.[3][7] This interaction is a critical first step, leading to membrane permeabilization and subsequent cell death. The proposed models for LL-37's membrane disruption include:
-
Toroidal pore formation: Peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a pore lined by both peptides and lipid head groups.[7][8]
-
Carpet model: Peptides accumulate on the surface of the membrane, forming a "carpet-like" layer that disrupts the membrane integrity once a threshold concentration is reached.[7][8]
Figure 1. Proposed mechanism of action for LL-37 against E. coli.
PAMP-12: Intracellular Targeting
In contrast to LL-37, studies on PAMP and its C-terminal 12-residue fragment, PAMP(9-20) (PAMP-12), suggest a mechanism that does not primarily involve membrane lysis.[1] Instead, these peptides appear to translocate across the bacterial membrane and interact with intracellular targets. Key findings supporting this mechanism include:
-
Lack of membrane depolarization: PAMP and PAMP(9-20) do not cause significant depolarization of the cytoplasmic membrane.[1]
-
Intracellular localization: Fluorescently labeled PAMP and PAMP(9-20) have been observed to enter the cytoplasm of E. coli.[1]
-
DNA binding: Gel retardation assays have demonstrated that PAMP and PAMP(9-20) can effectively bind to bacterial DNA.[1]
This suggests that PAMP-12 may inhibit essential cellular processes, such as DNA replication or transcription, leading to bacterial cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Effect of Intracellular Expression of Antimicrobial Peptide LL-37 on Growth of Escherichia coli Strain TOP10 under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptidesciences.com [peptidesciences.com]
PAMP-12 as a Specific MRGPRX2 Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proadrenomedullin N-terminal 12 peptide (PAMP-12) as a specific ligand for the Mas-related G protein-coupled receptor X2 (MRGPRX2). Its performance is evaluated against other known MRGPRX2 ligands, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in research and drug development.
Comparative Analysis of MRGPRX2 Ligands
The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells and sensory neurons that is implicated in inflammatory and pseudo-allergic reactions.[1][2] It is activated by a diverse range of endogenous and exogenous ligands.[3] PAMP-12, an endogenous peptide derived from proadrenomedullin, has been identified as a potent agonist of MRGPRX2.[4][5] This section compares the potency of PAMP-12 with other well-characterized MRGPRX2 ligands.
Table 1: Comparative Potency (EC50) of MRGPRX2 Ligands
| Ligand | EC50 (nM) | Cell Line/Assay | Reference |
| PAMP-12 | 20-50 | MRGPRX2-transfected cells | [5][6][7] |
| PAMP-12 | 57.2 | Mas related GPR X2 | [4] |
| Substance P (SP) | 152 | MRGPRX2-expressing cells | [8][9] |
| Substance P (SP) | 1,800 (Ca2+ mobilization), 5,900 (β-hexosaminidase release) | LAD2 cells | [10] |
| Compound 48/80 | ~1,000 | Calcium mobilization assay | [11] |
| Compound 48/80 | 2,380 (β-hexosaminidase release) | LAD2 cells | [12] |
| Cortistatin-14 | 22.8 (inhibition of degranulation) | LAD2 cells | [13] |
| Icatibant | 38,000-141,000 (µg/mL) | Skin mast cells | [14][15] |
| LL-37 | Induces degranulation at 100 nM | LAD2 cells | [16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of MRGPRX2 ligands are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon ligand-induced activation of MRGPRX2, which is often coupled to Gq proteins, leading to the activation of phospholipase C and subsequent release of calcium from intracellular stores.[17][18]
Protocol:
-
Cell Culture:
-
HEK293 cells stably transfected with human MRGPRX2 (HEK-MRGPRX2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
-
Dye Loading:
-
The growth medium is removed, and the cells are washed with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium-6) in the dark at 37°C for 1-2 hours, according to the manufacturer's instructions.[19]
-
-
Ligand Stimulation and Measurement:
-
After incubation, the dye-containing buffer is removed, and cells are washed again with the calcium-free buffer.
-
The plate is placed in a fluorescence microplate reader (e.g., FlexStation 3).[19]
-
Baseline fluorescence is measured for a short period before the addition of the ligand (e.g., PAMP-12 or other agonists) at various concentrations.
-
Changes in fluorescence, indicating intracellular calcium mobilization, are recorded in real-time.[20]
-
-
Data Analysis:
-
The change in fluorescence intensity (Maximal - Minimal) is calculated.
-
Dose-response curves are generated by plotting the fluorescence change against the logarithm of the ligand concentration.
-
The EC50 value, the concentration of ligand that elicits a half-maximal response, is determined from the curve.
-
β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells, which serves as a marker for degranulation following MRGPRX2 activation.[1][3]
Protocol:
-
Cell Culture and Sensitization (if applicable):
-
Human mast cell lines (e.g., LAD2) or primary mast cells are cultured in appropriate media. For IgE-dependent activation controls, cells can be sensitized overnight with IgE.
-
-
Cell Stimulation:
-
Sample Collection:
-
After incubation, the reaction is stopped by placing the plate on ice.
-
The plate is centrifuged to pellet the cells.
-
The supernatant, containing the released β-hexosaminidase, is carefully collected.
-
-
Enzyme Activity Measurement:
-
The cell pellet is lysed with a detergent (e.g., 0.1% Triton X-100) to measure the total cellular β-hexosaminidase content.[1]
-
An aliquot of the supernatant and the cell lysate is incubated with a substrate for β-hexosaminidase, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), in a citrate buffer (pH 4.5).[21][22]
-
The reaction is stopped by adding a high pH buffer (e.g., glycine buffer, pH 10.7).[21]
-
The absorbance of the resulting product is measured at 405 nm.
-
-
Data Analysis:
-
The percentage of β-hexosaminidase release is calculated as: (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100.
-
Dose-response curves are generated to determine the EC50 for degranulation.
-
Signaling Pathways and Visualizations
Upon ligand binding, MRGPRX2 activates several downstream signaling pathways, leading to mast cell degranulation and the synthesis of inflammatory mediators.[17][23] The primary signaling cascade involves the activation of G proteins, predominantly Gαi and Gαq.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ is a critical step for mast cell degranulation.[17][23]
-
Gαi Pathway: The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunits of Gαi can also contribute to the activation of PLC and other downstream effectors.[23]
-
MAPK and PI3K/AKT Pathways: MRGPRX2 activation also leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK, as well as the PI3K/AKT pathway. These pathways are primarily involved in the transcription and synthesis of cytokines and chemokines.[23]
-
β-Arrestin Recruitment: Some ligands, termed "balanced agonists," can also induce the recruitment of β-arrestin to the receptor. This process can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.[17][24] In contrast, "biased agonists" activate G protein signaling with minimal β-arrestin recruitment.[16]
Caption: MRGPRX2 signaling upon PAMP-12 binding.
Caption: Workflow for MRGPRX2 ligand validation.
References
- 1. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. PAMP-12 (human, porcine) | Mas-Related G Protein Coupled Receptor Agonists: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PAMP-12 - Ace Therapeutics [acetherapeutics.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Substance P Serves as a Balanced Agonist for MRGPRX2 and a Single Tyrosine Residue Is Required for β-Arrestin Recruitment and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. guidetoimmunopharmacology.org [guidetoimmunopharmacology.org]
- 12. Protective Effect of Genistein against Compound 48/80 Induced Anaphylactoid Shock via Inhibiting MAS Related G Protein-Coupled Receptor X2 (MRGPRX2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Icatibant Acts as a Balanced Ligand of MRGPRX2 in Human Skin Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Angiogenic Host Defense Peptide AG-30/5C and Bradykinin B2 receptor antagonist Icatibant are G protein-biased agonists for MRGPRX2 in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. mdpi.com [mdpi.com]
- 24. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
PAMP-12: A Comparative Analysis of its Cross-Reactivity with G Protein-Coupled Receptors
An in-depth guide for researchers and drug development professionals on the binding and functional profile of the endogenous peptide PAMP-12 with its primary receptor, MrgX2, and its significant cross-reactivity with the atypical chemokine receptor ACKR3. This report compiles available experimental data to provide a clear comparison of its activity on these two GPCRs.
Proadrenomedullin N-terminal 12-amino acid peptide (PAMP-12) is an endogenous peptide with known potent activity at the Mas-related G protein-coupled receptor member X2 (MrgX2). Emerging evidence has highlighted a significant cross-reactivity of PAMP-12 with the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. This guide provides a comparative analysis of PAMP-12's interaction with these two receptors, summarizing key quantitative data, detailing experimental methodologies, and visualizing the distinct signaling pathways.
Quantitative Comparison of PAMP-12 Activity at MrgX2 and ACKR3
The functional potency of PAMP-12 at both MrgX2 and ACKR3 has been characterized through various in vitro assays. The following table summarizes the available quantitative data for easy comparison.
| Parameter | MrgX2 | ACKR3 | Reference |
| Functional Potency (EC50) | 20 - 57.2 nM | ~839 nM (high-nanomolar range) | [1][2] |
Signaling Pathways and Functional Outcomes
The interaction of PAMP-12 with MrgX2 and ACKR3 elicits distinct downstream signaling cascades and cellular responses.
MrgX2: As a canonical G protein-coupled receptor, MrgX2 activation by PAMP-12 leads to the engagement of Gq and Gi proteins. This initiates a signaling cascade culminating in the mobilization of intracellular calcium. This pathway is central to the role of MrgX2 in mast cell degranulation and other inflammatory responses.
ACKR3: In contrast, ACKR3 is an atypical chemokine receptor that primarily signals through β-arrestin pathways. Upon PAMP-12 binding, ACKR3 recruits β-arrestin, leading to receptor internalization. Notably, this interaction does not typically result in the activation of classical G protein-mediated signaling pathways, suggesting a role for ACKR3 in scavenging and modulating the local concentrations of PAMP-12.[3]
Cross-Reactivity with Other GPCRs
A comprehensive screening of PAMP-12 against a panel of G protein-coupled receptors to identify other potential off-target interactions is not extensively documented in publicly available literature. The primary documented cross-reactivity remains with ACKR3. Further research utilizing broad GPCR selectivity panels would be beneficial to fully elucidate the selectivity profile of PAMP-12.
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the interaction of PAMP-12 with MrgX2 and ACKR3.
Calcium Mobilization Assay (for MrgX2)
This assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the functional potency (EC50) of PAMP-12 at the MrgX2 receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human MrgX2 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Compound Addition: A baseline fluorescence reading is taken. PAMP-12, at various concentrations, is then added to the wells.
-
Signal Detection: Changes in fluorescence, indicative of intracellular calcium mobilization, are measured immediately and kinetically over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response at each PAMP-12 concentration is used to generate a dose-response curve, from which the EC50 value is calculated.
β-Arrestin Recruitment Assay (for ACKR3)
This assay quantifies the recruitment of β-arrestin to the receptor upon ligand binding.
Objective: To determine the functional potency (EC50) of PAMP-12 at the ACKR3 receptor.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with constructs for ACKR3 fused to a luciferase fragment and β-arrestin fused to the complementary fragment (e.g., NanoBiT® technology).
-
Cell Plating: Transfected cells are seeded into 96-well white plates.
-
Substrate Addition: The luciferase substrate is added to the cells, and a baseline luminescence is measured.
-
Compound Addition: PAMP-12 at various concentrations is added to the wells.
-
Signal Detection: Luminescence is measured over time. An increase in luminescence indicates the proximity of the two luciferase fragments, signifying β-arrestin recruitment to the receptor.
-
Data Analysis: The luminescence signal at a specific time point after ligand addition is used to generate a dose-response curve and calculate the EC50 value.
References
- 1. Identification of first proadrenomedullin N-terminal 20 peptide (PAMP) modulator by means of virtual screening and NMR interaction experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synaptic Gα12/13 signaling establishes hippocampal PV inhibitory circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
PAMP-12 Trifluoroacetate (TFA) Salt vs. Hydrochloride (HCl) Salt: A Comparative Guide for Bioassays
For researchers in pharmacology, cell biology, and drug development, the choice of a peptide's counter-ion can be a critical experimental variable. While often overlooked, the salt form of a peptide, such as PAMP-12, can significantly influence its physicochemical properties and, consequently, its performance in biological assays. This guide provides a comprehensive comparison of the trifluoroacetate (TFA) and hydrochloride (HCl) salts of PAMP-12, supported by general principles from peptide research, to aid in experimental design and data interpretation.
Data Presentation: A Comparative Overview
| Feature | PAMP-12 TFA Salt | PAMP-12 Hydrochloride Salt | Rationale & Considerations |
| Source | Typically the default form after synthesis and HPLC purification.[1][2] | Requires an additional ion-exchange step.[2][3] | TFA is used as a cleavage agent and ion-pairing reagent in peptide synthesis.[1][3] |
| Biocompatibility | Potential for off-target effects; TFA can inhibit cell growth at certain concentrations.[1][4] | Generally considered more biologically inert and preferred for cell-based assays.[1][4] | TFA has been shown to have dose-dependent effects on cell proliferation.[1][4] |
| Physicochemical Properties | May result in a "fluffy" lyophilizate.[2] Can affect the secondary structure of peptides.[1][5] | Often produces a more stable lyophilizate cake.[2] Generally has less impact on secondary structure compared to TFA.[1][5] | The choice of counter-ion can influence peptide folding and stability.[2][5] |
| Assay Interference | Can interfere with certain spectroscopic analyses (e.g., IR and CD spectroscopy).[1] May lower the pH of assay buffers.[1] | Less likely to interfere with common spectroscopic methods.[1] Has a more neutral impact on buffer pH. | The strong IR absorbance of TFA can overlap with the amide I band of peptides.[1] |
| Regulatory Acceptance | Viewed less favorably by regulatory agencies for therapeutic development.[4][6] | More commonly used in pharmaceutical formulations.[4][6] | Concerns exist regarding the potential long-term effects of TFA.[4] |
Experimental Protocols
While a specific protocol for comparing PAMP-12 salts is not available, a general experimental workflow for a cell-based bioassay to determine the potency of PAMP-12 is provided below. This protocol can be adapted to compare the two salt forms.
PAMP-12 Bioassay: MRGPRX2-Mediated Calcium Mobilization
This protocol describes a method to measure the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) by PAMP-12, a known potent agonist, by quantifying intracellular calcium mobilization.
1. Cell Culture and Seeding:
- Culture HEK293 cells stably expressing human MRGPRX2 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
- Seed the cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
2. Preparation of Peptide Solutions:
- Prepare 10 mM stock solutions of PAMP-12 TFA salt and PAMP-12 HCl salt in sterile, nuclease-free water.
- Prepare serial dilutions of each peptide salt in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations for the dose-response curve.
3. Calcium Assay:
- Remove the culture medium from the cells and wash once with the assay buffer.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
- Wash the cells to remove excess dye.
- Place the plate in a fluorescence plate reader equipped with an automated injection system.
- Measure the baseline fluorescence for a short period.
- Inject the different concentrations of the PAMP-12 salt solutions into the wells.
- Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
4. Data Analysis:
- For each well, determine the peak fluorescence intensity after peptide addition and subtract the baseline fluorescence.
- Plot the change in fluorescence as a function of the PAMP-12 concentration.
- Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value for each salt form.
Visualizations
Signaling Pathways of PAMP-12
PAMP-12 is known to interact with at least two receptors. Its primary signaling is through the G-protein coupled receptor MRGPRX2, leading to downstream cellular responses. It also interacts with the atypical chemokine receptor ACKR3, which primarily acts as a scavenger receptor to internalize the peptide.[7]
Caption: PAMP-12 signaling through MRGPRX2 and ACKR3.
Experimental Workflow for PAMP-12 Bioassay
The following diagram outlines the key steps in a typical cell-based bioassay to compare the activity of PAMP-12 TFA and HCl salts.
Caption: Workflow for comparing PAMP-12 salt forms in a bioassay.
References
- 1. genscript.com [genscript.com]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
PAMP-12 Potency: A Comparative Analysis Across Species
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proadrenomedullin N-Terminal 12 peptide (PAMP-12) potency across different species, supported by available experimental data. PAMP-12, a biologically active peptide derived from proadrenomedullin, is recognized for its role in various physiological processes, including vasodilation and mast cell activation.
This guide summarizes quantitative data on PAMP-12's efficacy, details the experimental methodologies used in these assessments, and illustrates its primary signaling pathway. The information is intended to facilitate further research and development of therapeutic agents targeting the PAMP-12 signaling axis.
Quantitative Potency Comparison
The potency of PAMP-12 has been evaluated in several species, primarily through its interaction with the Mas-related G protein-coupled receptor X2 (MRGPRX2) and its orthologs, as well as other receptors. The following table summarizes the available half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values. It is important to note that direct comparative studies across a wide range of species are limited, and the data presented here are derived from various experimental setups.
| Species | Receptor/Assay | Potency (EC50/IC50) | Reference |
| Human | MRGPRX2 | 57.2 nM (EC50) | [1][2] |
| Human | MRGPRX2 | 41 nM (EC50) - Calcium Mobilization | [3] |
| Human | MRGPRX2 | 20-50 nM (EC50) | [4] |
| Porcine | Not Specified | Comparable to human | [1][5][2] |
| Bovine | Nicotinic Acetylcholine Receptors (nAChRs) | 1.3 µM (IC50) - Carbachol-induced catecholamine release | [3] |
| Bovine | nAChRs | 0.39 µM (IC50) - Calcium influx | [3] |
| Bovine | nAChRs | 0.87 µM (IC50) - Sodium influx | [3] |
| Rat | Blood Pressure | Hypotensive effect at 10-50 nmol/kg | [3] |
| Mouse | MrgprB2 (putative MRGPRX2 ortholog) | Responsive to 20 µM PAMP(9-20) | [6] |
Signaling Pathway
PAMP-12 primarily exerts its effects through the activation of the G protein-coupled receptor, MRGPRX2. Upon binding, it initiates a signaling cascade that leads to various cellular responses. The diagram below illustrates the key steps in the PAMP-12 signaling pathway.
Caption: PAMP-12 signaling pathway via MRGPRX2 activation.
PAMP-12 also interacts with the atypical chemokine receptor 3 (ACKR3), which acts as a scavenger receptor, internalizing PAMP-12 and thus regulating its availability for MRGPRX2.[7][8]
Experimental Protocols
The potency of PAMP-12 is primarily determined using in vitro assays that measure receptor activation and downstream signaling events. The most common methods are β-arrestin recruitment assays and nanoluciferase reporter assays for G protein activation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.
Principle: The assay often utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment (e.g., ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (e.g., Enzyme Acceptor). Upon PAMP-12 binding and receptor activation, β-arrestin is recruited to the GPCR, bringing the two enzyme fragments into close proximity. This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a detectable signal, typically chemiluminescence.[9][10]
General Protocol:
-
Cell Culture: Use a stable cell line co-expressing the tagged GPCR (e.g., MRGPRX2-ProLink) and tagged β-arrestin (e.g., β-arrestin-Enzyme Acceptor).
-
Cell Plating: Seed the cells in a multi-well plate (e.g., 96- or 384-well) and incubate to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of PAMP-12 and add them to the respective wells.
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagent containing the enzyme substrate.
-
Signal Measurement: After a short incubation at room temperature, measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the signal intensity against the PAMP-12 concentration and fit the data to a dose-response curve to determine the EC50 value.
Caption: Workflow for a typical β-arrestin recruitment assay.
Nanoluciferase Reporter Assay for GPCR Activation
This assay measures the interaction between an activated GPCR and its G protein.
Principle: This method often employs a split-luciferase system. The GPCR is fused to one subunit of a highly sensitive luciferase (e.g., LgBiT), and the G protein (or a conformation-specific binder like a mini-G protein) is fused to the other subunit (e.g., SmBiT). Ligand-induced activation of the GPCR causes a conformational change that promotes its interaction with the G protein, leading to the reconstitution of the active luciferase enzyme and the emission of a quantifiable light signal.[7][11][12][13]
General Protocol:
-
Cell Lysate Preparation or Whole-Cell Setup: The assay can be performed in either whole cells or cell lysates containing the engineered GPCR and G protein constructs.
-
Ligand Stimulation: PAMP-12 is added to the cell preparation to activate the GPCR.
-
Substrate Addition: The luciferase substrate (e.g., furimazine) is added.
-
Signal Detection: The resulting luminescence is measured immediately using a luminometer.
-
Data Analysis: Similar to the β-arrestin assay, a dose-response curve is generated to determine the EC50 value.
Caption: Workflow for a Nanoluciferase GPCR activation assay.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. PAMP-12 (human, porcine) | Mas-Related G Protein Coupled Receptor Agonists: R&D Systems [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. PAMP-12 (unmodified) | MRGPRX2激动剂 | MCE [medchemexpress.cn]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. Identification of a mast cell specific receptor crucial for pseudo-allergic drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. Nanolu0ciferase-Based Complementation Assay to Detect GPCR-G Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 12. A dynamic and screening-compatible nanoluciferase-based complementation assay enables profiling of individual GPCR–G protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Unveiling the Synergistic Potential of PAMP-12: A Comparative Guide to Combination Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more potent and targeted immunomodulatory therapies has led to a growing interest in combination strategies. This guide provides a comprehensive analysis of the potential synergistic effects of Proadrenomedullin N-Terminal 20 Peptide (PAMP-12) when combined with other key immunomodulators. While direct experimental data on PAMP-12 combinations is emerging, this document synthesizes current knowledge on the signaling pathways of its receptors and analogous immunomodulatory synergies to provide a predictive framework for future research and drug development.
Introduction to PAMP-12
PAMP-12 is a naturally occurring peptide with pleiotropic immunomodulatory functions. It exerts its effects primarily through two distinct receptors:
-
Mas-related G protein-coupled receptor X2 (MrgX2): Predominantly expressed on mast cells, its activation triggers degranulation and the release of a cascade of inflammatory mediators, including histamine, cytokines, and chemokines.[1][2][3][4]
-
Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7: This receptor is involved in chemokine sequestration and can modulate the activity of other chemokine receptors, thereby influencing cell migration and immune cell trafficking.[5][6][7][8][9]
The dual receptor engagement by PAMP-12 suggests its potential to orchestrate a multifaceted immune response, making it a compelling candidate for combination therapies.
Synergistic Potential with Toll-Like Receptor (TLR) Agonists
TLR agonists are potent activators of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) to initiate inflammatory responses.[10][11] Mast cells, key targets of PAMP-12, also express various TLRs.[1][12][13] The co-activation of MrgX2 and TLRs on mast cells presents a compelling rationale for synergistic activity.
Hypothesized Mechanism of Synergy:
The combination of PAMP-12 and a TLR agonist, such as Lipopolysaccharide (LPS) which activates TLR4, could lead to a more robust and comprehensive immune response than either agent alone. PAMP-12 would induce rapid degranulation and release of pre-stored mediators via MrgX2, while the TLR agonist would trigger a sustained transcriptional program leading to the production of a distinct profile of cytokines and chemokines.[1][14] This two-pronged activation could lead to enhanced recruitment and activation of other immune cells, amplifying the overall inflammatory response.
Experimental Data Snapshot: PAMP-12 and LPS Co-stimulation
While direct synergistic studies are limited, a study investigating the effect of a peptide designated as "P12" on cytokine production in LPS-induced acute lung injury in mice provides relevant insights. Pre-treatment with P12 was shown to modulate the levels of various cytokines in the bronchoalveolar lavage fluid (BALF) and serum of mice challenged with LPS.[15]
Table 1: Hypothetical Comparative Effects of PAMP-12 and TLR4 Agonist (LPS) on Mast Cell Activation
| Parameter | PAMP-12 (via MrgX2) | TLR4 Agonist (LPS) | PAMP-12 + TLR4 Agonist (Hypothesized) |
| Primary Target | Mast Cells | Macrophages, Dendritic Cells, Mast Cells | Mast Cells and other innate immune cells |
| Primary Receptor | MrgX2 | TLR4 | MrgX2 and TLR4 |
| Key Signaling Pathways | Gq/11 -> PLCβ -> IP3 -> Ca2+ release; Gi -> PI3K/AKT | MyD88-dependent: NF-κB, MAPKs; TRIF-dependent: IRF3 | Concurrent activation of G-protein and MyD88/TRIF pathways |
| Mediator Release | Rapid degranulation (histamine, proteases); Cytokine/chemokine release | Sustained cytokine/chemokine transcription and release (TNF-α, IL-6, IL-1β)[14] | Enhanced and prolonged release of a broader spectrum of mediators |
| Functional Outcome | Immediate hypersensitivity-like reaction, immune cell recruitment | Pro-inflammatory response, activation of adaptive immunity | Potentiated and sustained inflammatory response, enhanced pathogen clearance |
Experimental Workflow for In Vitro Mast Cell Co-stimulation
References
- 1. TLR signaling in mast cells: common and unique features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 5. Crosstalk between CXCL12/CXCR4/ACKR3 and the STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How ACKR3 Guides Metastasis via Chemokine Signaling | Technology Networks [technologynetworks.com]
- 7. The Role of the CXCL12/CXCR4/ACKR3 Axis in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Crosstalk between CXCR4/ACKR3 and EGFR Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pattern recognition receptor - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. Mast cell Toll-like receptors (TLRs) – EMBRN – European Mast Cell and Basophil Research Network [embrn.eu]
- 14. Differential responses of mast cell Toll-like receptors 2 and 4 in allergy and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of PAMP-12 (unmodified) (TFA) in a Laboratory Setting
For Immediate Release
Foster City, CA – October 24, 2025 – Researchers, scientists, and drug development professionals utilizing PAMP-12 (unmodified) (TFA) must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this peptide, which is classified as chemical waste due to its trifluoroacetic acid (TFA) content.
PAMP-12 (unmodified) is a potent agonist of the MRGPRX2 receptor and is not considered a controlled substance or radioactive material. However, the trifluoroacetic acid salt in which it is often supplied is a hazardous substance requiring specific handling and disposal methods. Improper disposal can lead to environmental contamination and potential health risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health & Safety (EHS) office for specific guidance and to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, a laboratory coat, nitrile gloves, and safety glasses or goggles. All handling of PAMP-12 (unmodified) (TFA), including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation risks.
Quantitative Hazard Data for Trifluoroacetic Acid (TFA)
The primary hazard associated with PAMP-12 (unmodified) (TFA) is the TFA component. The following table summarizes its key hazard information.
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity, Inhalation | Harmful if inhaled. | GHS07 |
| Skin Corrosion/Irritation | Causes severe skin burns. | GHS05 |
| Serious Eye Damage/Irritation | Causes serious eye damage. | GHS05 |
| Aquatic Hazard, Chronic | Harmful to aquatic life with long lasting effects. | None |
Step-by-Step Disposal Protocol for PAMP-12 (unmodified) (TFA)
The following protocol outlines the approved procedure for the disposal of PAMP-12 (unmodified) (TFA) as chemical waste.
-
Segregation of Waste:
-
Designate a specific, compatible waste container for PAMP-12 (unmodified) (TFA) waste. Suitable containers are typically made of high-density polyethylene (HDPE).
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department. Incompatible materials can lead to dangerous chemical reactions.[1]
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "PAMP-12 (unmodified) (Trifluoroacetic acid salt)".
-
Include the date when the first waste was added to the container.
-
-
Waste Collection:
-
Collect all materials contaminated with PAMP-12 (unmodified) (TFA), including unused peptide, solutions, and contaminated labware (e.g., pipette tips, vials), in the designated hazardous waste container.
-
Ensure the container is kept securely closed when not in use to prevent the release of vapors.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for a period defined by your institutional policy (typically not exceeding one year), arrange for its collection by your institution's licensed professional waste disposal service.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Under no circumstances should PAMP-12 (unmodified) (TFA) or its solutions be disposed of down the drain. [1][2] This can cause significant harm to aquatic ecosystems and may violate local and federal regulations.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of PAMP-12 (unmodified) (TFA).
Caption: Disposal decision-making and workflow for PAMP-12 (unmodified) (TFA).
References
Personal protective equipment for handling PAMP-12 (unmodified) (TFA)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PAMP-12 (unmodified) (TFA). The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this substance in a laboratory setting.
Chemical Identifier:
-
Name: PAMP-12 (unmodified) (TFA)
-
Composition: A synthetic peptide (PAMP-12) supplied as a trifluoroacetic acid (TFA) salt.
Emergency Overview: Trifluoroacetic acid is a strong corrosive acid that can cause severe skin burns and eye damage.[1][2] It is also harmful if inhaled.[1] The toxicological properties of the PAMP-12 peptide itself have not been thoroughly investigated and it should be handled as a potentially hazardous substance.[1][2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling PAMP-12 (unmodified) (TFA).
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles with Side Shields | Must be worn at all times to protect against splashes. |
| Face | Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or other appropriate gloves should be worn. Check for tears or holes before use. |
| Body | Laboratory Coat | A buttoned lab coat must be worn to protect skin and clothing. |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling of the solid and solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan: Safe Handling and Use
Adherence to the following step-by-step operational plan is essential for minimizing risk during the handling and use of PAMP-12 (unmodified) (TFA).
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling the Lyophilized Powder:
-
Perform all weighing and initial dissolving of the lyophilized powder within a chemical fume hood.
-
Avoid creating dust.
-
Carefully open the vial to prevent scattering of the powder.
-
-
Preparing Solutions:
-
When dissolving the peptide, slowly add the solvent to the vial containing the powder to minimize aerosol formation.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard symbols.
-
-
Experimental Use:
-
Conduct all experimental procedures involving PAMP-12 (unmodified) (TFA) within a designated and well-ventilated area, preferably a fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, immediately follow the first aid procedures outlined below.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
Disposal Plan
All waste containing PAMP-12 (unmodified) (TFA) must be treated as hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing the peptide and/or TFA in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Solid Waste: Dispose of all contaminated solid waste, including empty vials, pipette tips, and gloves, in a designated hazardous waste container.
-
Disposal Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this material down the drain or in the regular trash.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of PAMP-12 (unmodified) (TFA).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
